molecular formula C9H7NO2S B164808 6-Acetyl-2(3H)-benzothiazolone CAS No. 133044-44-7

6-Acetyl-2(3H)-benzothiazolone

货号: B164808
CAS 编号: 133044-44-7
分子量: 193.22 g/mol
InChI 键: UFRAIEFXNRTICG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Acetyl-2(3H)-benzothiazolone (CAS 133044-44-7) is a high-purity benzothiazole derivative supplied at 97% concentration. This compound serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. It is particularly valuable for constructing complex heterocyclic scaffolds, such as benzothiazolopyrimidine-thiazole conjugates, which are a significant focus in the development of novel therapeutic agents . The primary research value of this compound lies in its application as a precursor for antimicrobial agents. Studies have shown that derivatives synthesized from this compound exhibit promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . For instance, conjugates derived from this chemical have demonstrated potent inhibition against E. coli and S. aureus . The benzothiazole core is a privileged structure in drug discovery, known for its diverse pharmacological activities, which also include antitumor and anti-convulsant properties . Key Specifications: • CAS Number: 133044-44-7 • Molecular Formula: C 9 H 7 NO 2 S • Molecular Weight: 193.22 g/mol • Melting Point: 190-194°C • SMILES: CC(=O)C1=CC2=C(C=C1)NC(=O)S2 Handling & Safety: This product may cause skin and eye irritation and may cause respiratory irritation. Please consult the Safety Data Sheet (SDS) for detailed handling and disposal information. This chemical is intended for research use only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-acetyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRAIEFXNRTICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351021
Record name 6-Acetyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133044-44-7
Record name 6-Acetyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133044-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Acetyl-2(3H)-benzothiazolone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 6-Acetyl-2(3H)-benzothiazolone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound incorporating a benzothiazole core functionalized with an acetyl group. Its key chemical identifiers and physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₉H₇NO₂S[1][2]
Molecular Weight 193.22 g/mol [1]
CAS Number 133044-44-7[2]
IUPAC Name 6-acetyl-1,3-benzothiazol-2(3H)-one[2]
Appearance White to pale cream powder[2][3]
Melting Point 189.5-195.5 °C[2][3]
SMILES CC(=O)C1=CC2=C(C=C1)SC(=O)N2[2]
InChI Key UFRAIEFXNRTICG-UHFFFAOYSA-N[2]

Chemical Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The thiazole ring contains a ketone group at the 2-position and a nitrogen atom at the 3-position. An acetyl group is attached to the 6-position of the benzene ring.

Synthesis and Experimental Protocols

General Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives [4][5]

This method offers a rapid and efficient route with reduced reaction times compared to conventional heating methods.[4]

  • Reactants : A suitable starting benzothiazolone precursor and an acylating agent.

  • Reaction Conditions : The reactants are subjected to microwave irradiation (MWI).[4]

  • Work-up :

    • The reaction mixture is poured into crushed ice.[5]

    • The resulting mixture is stirred for approximately one hour.[5]

    • The precipitated solid product is collected by suction filtration.[5]

    • The solid is washed with 5% sodium bicarbonate (NaHCO₃) solution and then with water.[5]

    • The product is dried and can be further purified by crystallization from an appropriate solvent.[5]

SynthesisWorkflow Reactants Starting Benzothiazolone + Acylating Agent MWI Microwave Irradiation Reactants->MWI Workup Work-up (Ice, Filtration, Washing) MWI->Workup Purification Crystallization Workup->Purification Product This compound Purification->Product

General workflow for the microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.

Spectral Data Analysis

Detailed spectral data for this compound is not explicitly published. However, based on data from closely related benzothiazole derivatives, the following characteristic spectral features can be anticipated.[6][7]

Spectroscopy Expected Peaks and Features
¹H NMR (DMSO-d₆)- Aromatic protons (C₆H₃) appearing as multiplets in the range of δ 7.0-8.0 ppm. - A singlet for the acetyl methyl protons (CH₃) around δ 2.5 ppm. - A broad singlet for the NH proton, typically downfield.
¹³C NMR (DMSO-d₆)- Carbonyl carbon of the acetyl group (C=O) around δ 195-200 ppm. - Carbonyl carbon of the thiazolone ring (C=O) around δ 170 ppm. - Aromatic carbons in the range of δ 110-150 ppm. - Methyl carbon of the acetyl group (CH₃) around δ 25-30 ppm.
FT-IR (KBr)- N-H stretching vibration around 3100-3300 cm⁻¹. - C=O stretching of the thiazolone ring around 1680-1700 cm⁻¹. - C=O stretching of the acetyl group around 1660-1680 cm⁻¹. - Aromatic C=C stretching vibrations in the range of 1400-1600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 193.22. - Fragmentation patterns may involve the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z 150. Further fragmentation of the benzothiazolone ring system would also be expected.[8][9][10][11]

Biological Activity

The biological activities of this compound have not been extensively studied. However, the broader class of benzothiazole derivatives is known to exhibit a wide range of pharmacological properties.[12][13]

Potential Areas of Biological Relevance:

  • Antimicrobial Activity : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[14]

  • Anticancer Activity : Certain benzothiazole compounds have shown potent antiproliferative effects against various cancer cell lines.[13][15]

  • Other Activities : The benzothiazole scaffold is also associated with anti-inflammatory, anticonvulsant, and antidiabetic activities.[12][15]

It is important to note that these are general activities of the benzothiazole class, and specific testing of this compound is required to determine its unique biological profile.

BiologicalActivity cluster_core This compound cluster_activities Potential Biological Activities Core Benzothiazole Core Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Other Anti-inflammatory, Anticonvulsant, etc. Core->Other

Potential biological activities of the benzothiazole scaffold.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Research on related benzothiazole derivatives suggests potential interactions with various cellular targets, but direct evidence for this specific compound is lacking.[16] Further investigation is required to elucidate its mechanism of action and potential signaling pathway modulation.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The information provided is based on publicly available data and may not be exhaustive. Researchers should always consult primary literature and conduct their own experiments for verification.

References

An In-depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one

This technical guide provides a comprehensive overview of 6-Acetyl-2(3H)-benzothiazolone, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, and spectral characterization, and discusses the broader biological context of the benzothiazolone scaffold.

Chemical and Physical Properties

This compound is a derivative of the benzothiazole family, characterized by an acetyl group at the 6-position of the benzothiazolone core. Its fundamental properties are summarized below.

PropertyValueReferences
IUPAC Name 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one[1]
Synonyms 6-acetyl-3H-1,3-benzothiazol-2-one, 6-acetyl-2-benzothiazolinone[1]
CAS Number 133044-44-7[1]
Molecular Formula C₉H₇NO₂S[1]
Molecular Weight 193.22 g/mol [1]
Appearance White to pale cream powder[1]
Melting Point 189-190 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 2(3H)-benzothiazolone. A general synthetic workflow is presented below.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product A 2(3H)-Benzothiazolone C Acylation Reaction A->C Reagent 1 B Acetyl Chloride B->C Reagent 2 D This compound C->D Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Acylation of 2(3H)-benzothiazolone

This protocol is based on the synthetic route described for the preparation of this compound[2].

Materials:

  • 2(3H)-benzothiazolone (6 g, 0.04 mol)

  • Acetyl chloride (4.3 mL, 0.06 mol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for crystallization)

  • Ice

Procedure:

  • To a suitable reaction vessel, add 2(3H)-benzothiazolone (6 g, 0.04 mol).

  • Add acetyl chloride (4.3 mL, 0.06 mol) to the reaction vessel.

  • Allow the acylation reaction to proceed. The original literature suggests this is a standard acylation, likely a Friedel-Crafts acylation, which may require a Lewis acid catalyst, though not explicitly stated in the summary[2].

  • Upon completion of the reaction, pour the reaction mixture onto ice.

  • Add concentrated HCl (30 mL) to the ice-mixture to precipitate the crude product.

  • Collect the crude product by filtration.

  • Air-dry the collected solid.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Yield: 7.35 g (48%)[2].

A more general and modern approach for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives involves microwave irradiation (MWI), which has been shown to shorten reaction times compared to conventional heating[3].

Spectral Data

The structural confirmation of this compound is achieved through spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
1700Lactam C=O stretch
1650Ketone C=O stretch

Data sourced from Bilginer et al. (2019)[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the proton environment of the molecule. The following data was reported for a derivative of the title compound, which provides insight into the expected chemical shifts[2].

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
3.83s3HOCH₃ (of derivative)
3.87s6HOCH₃ (of derivative)
7.03d1HAromatic H
7.26d1HAromatic H
7.40dd1HAromatic H
7.53d1HAromatic H

Note: This data is for a chalcone derivative of this compound and is provided for illustrative purposes. The acetyl group protons (CH₃) of the title compound would be expected to appear as a singlet around 2.40 ppm[4].

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in the available literature, the benzothiazolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities[5][6]. Derivatives of 2(3H)-benzothiazolone have been investigated for various therapeutic applications.

G cluster_core Benzothiazolone Scaffold cluster_targets Potential Biological Targets/Activities A Benzothiazolone Derivatives B Anticancer A->B C Enzyme Inhibition (e.g., Carbonic Anhydrase, AChE) A->C D Lipid-Lowering A->D E Anticonvulsant A->E

Caption: Biological activities of the benzothiazolone scaffold.

Anticancer Activity

Numerous benzothiazole derivatives have been identified as potent and selective antitumor agents. They have shown efficacy against breast, ovarian, colon, and renal cancer cell lines[5][6][7]. The mechanism of action for some of these compounds is novel and continues to be an area of active research[7]. Chalcones derived from this compound have demonstrated concentration-dependent cytotoxic effects at micromolar concentrations against various tumor cell lines[2].

Enzyme Inhibition

The benzothiazole nucleus is a key component in various enzyme inhibitors.

  • Carbonic Anhydrase (CA) Inhibition: Benzothiazole-chalcones have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II)[8]. The inhibition of tumor-associated CAs is a promising strategy for developing anticancer agents against hypoxic tumors[5].

  • Acetylcholinesterase (AChE) Inhibition: Dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) containing a benzothiazole core have been designed as a potential treatment for Alzheimer's disease[9].

Other Pharmacological Activities
  • Lipid-Lowering Properties: Acyl-substituted 2(3H)-benzothiazolones, such as the structurally similar 6-benzoyl-2(3H)-benzothiazolone, have been evaluated for their lipid-lowering effects in mice[10].

  • Sigma Receptor Ligands: Certain derivatives of 2(3H)-benzothiazolone have been identified as potent and selective ligands for sigma1 receptors, which are implicated in various neurological functions. These compounds have shown anticonvulsant activity in animal models[11].

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant benzothiazole class. While detailed biological studies on this specific molecule are not widely published, its structural features suggest it could serve as a valuable intermediate for the synthesis of novel chalcones and other derivatives with potential therapeutic applications, particularly in oncology and neuropharmacology. Further research is warranted to fully elucidate the biological activity profile and mechanism of action of this compound and its derivatives.

References

6-Acetyl-2(3H)-benzothiazolone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a detailed overview of its fundamental chemical properties, synthesis methodologies, and potential biological activities based on existing literature on structurally related compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Chemical and Physical Properties

This compound, a derivative of the benzothiazole core, possesses distinct chemical and physical characteristics that are crucial for its handling, characterization, and application in research settings.

PropertyValueReference
CAS Number 133044-44-7[1][2]
Molecular Formula C₉H₇NO₂S[1][2]
Molecular Weight 193.22 g/mol [1][2]
IUPAC Name 6-acetyl-1,3-benzothiazol-2(3H)-one
Synonyms 6-acetyl-2-benzothiazolinone, 1-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)ethan-1-one
Appearance White to off-white crystalline solid
Melting Point 190-194 °C

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A prevalent approach involves the acylation of the 2(3H)-benzothiazolone core. A detailed experimental protocol for a microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, which can be adapted for the target compound, is described below.

Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives

This method offers a rapid and efficient route to 6-acyl-1,3-benzothiazol-2(3H)-one derivatives, with reduced reaction times compared to conventional heating methods.[3]

Materials:

  • 2(3H)-Benzothiazolone

  • Appropriate acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2(3H)-benzothiazolone in a suitable anhydrous solvent.

  • Add anhydrous aluminum chloride to the solution while stirring.

  • Slowly add the acyl chloride (e.g., acetyl chloride) to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a designated period (optimization may be required).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water to quench the reaction.

  • The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of benzothiazole derivatives has been extensively investigated, revealing a wide spectrum of pharmacological effects. The activities of structurally similar compounds suggest potential therapeutic applications for this compound.

Lipid-Lowering Properties

Structurally related compounds, such as 6-benzoyl-2(3H)-benzothiazolone, have demonstrated significant lipid-lowering action in preclinical models.[4][5] This compound was found to be a potent agent in mice on both hypercholesterolemic and standard diets.[4][5] The mechanism of action for many lipid-lowering drugs involves the modulation of key enzymes and nuclear receptors involved in lipid metabolism.

Potential Signaling Pathway:

The lipid-lowering effects of benzothiazolone derivatives may be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a known target for fibrate drugs.[5] Activation of PPARα leads to the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.

Lipid_Metabolism_Pathway This compound This compound PPARα PPARα This compound->PPARα Activates Gene Expression Gene Expression PPARα->Gene Expression Regulates Fatty Acid Oxidation Fatty Acid Oxidation Gene Expression->Fatty Acid Oxidation Increases Lipoprotein Metabolism Lipoprotein Metabolism Gene Expression->Lipoprotein Metabolism Modulates Lipid Lowering Lipid Lowering Fatty Acid Oxidation->Lipid Lowering Lipoprotein Metabolism->Lipid Lowering

Potential PPARα-mediated lipid-lowering pathway.
Antinociceptive and Anti-inflammatory Activities

Several derivatives of 2(3H)-benzothiazolone have been reported to possess antinociceptive (pain-relieving) and anti-inflammatory properties.[6][7][8] These effects are often evaluated in vivo using models such as the tail-flick, hot-plate, and carrageenan-induced paw edema tests.[3] The mechanism for these activities could involve the inhibition of inflammatory mediators.

STAT3 Signaling Pathway Inhibition

Benzothiazole derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[9] The STAT3 pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. Inhibition of this pathway represents a promising strategy for cancer therapy.

Experimental Workflow for STAT3 Inhibition Assay:

STAT3_Inhibition_Workflow A Cancer Cell Culture B Treatment with This compound A->B C IL-6 Stimulation B->C D Cell Lysis C->D E Western Blot Analysis D->E F Measure p-STAT3 Levels E->F G Data Analysis F->G

Workflow for assessing STAT3 phosphorylation inhibition.

Conclusion

This compound is a compound with a foundation in a pharmacologically significant class of heterocycles. While direct and extensive research on this specific molecule is emerging, the data available for its close analogs provide a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse biological activities, including lipid-lowering, antinociceptive, and anticancer effects through pathways like STAT3 inhibition, make it a compelling candidate for drug discovery programs. This guide consolidates the current understanding and provides a framework for future research into the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the characterization of 6-Acetyl-2(3H)-benzothiazolone. Due to the limited availability of published experimental spectra for this specific compound, this guide also includes generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established methods for similar benzothiazole derivatives.

Chemical and Physical Properties

This compound is a solid, appearing as a white to pale cream powder.[1] Key identifying information and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 133044-44-7[1]
Molecular Formula C₉H₇NO₂S[1]
Molecular Weight 193.22 g/mol
IUPAC Name 6-acetyl-1,3-benzothiazol-2(3H)-one
Synonyms 6-acetyl-3H-benzothiazol-2-one[1]
Appearance White to pale cream powder[1]
Melting Point 190 - 195.5 °C[1]
Purity (by HPLC) ≥97%

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data for this compound. The following tables are provided as a template for researchers to populate with their own experimental data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment

Table 2.2: ¹³C NMR Data

Chemical Shift (ppm)Assignment

2.2. Infrared (IR) Spectroscopy

Note: Specific experimental IR absorption data for this compound is not available in the reviewed literature. The spectrum would be expected to show characteristic peaks for the N-H bond, the aromatic C-H bonds, the ketone C=O bond, and the amide C=O bond of the benzothiazolone ring.

Table 2.3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment

2.3. Mass Spectrometry (MS)

Note: The mass spectrum and fragmentation pattern for this compound are not detailed in the available literature. The molecular ion peak [M]⁺ would be expected at m/z 193.22.

Table 2.4: Mass Spectrometry Data

m/zRelative Intensity (%)Proposed Fragment

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on methodologies reported for similar benzothiazole derivatives.

3.1. NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra can be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.

  • ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will likely be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

3.2. Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid powder directly.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for small organic molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

  • Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the molecular ion and various fragment ions, which can provide structural information.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a benzothiazole derivative like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 2-aminothiophenol derivative) reaction Chemical Reaction (e.g., Acylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Solubility Profile of 6-Acetyl-2(3H)-benzothiazolone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 6-Acetyl-2(3H)-benzothiazolone in common laboratory solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility based on structural analysis and provides detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C9H7NO2S.[1][2][3][4] Its structure, featuring a benzothiazole core with an acetyl group, suggests a molecule with moderate polarity. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and biological assays.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common laboratory solvents. The presence of both a polarizable aromatic system and a polar acetyl group suggests that it will exhibit a range of solubilities across different solvent classes. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[5]

The following table summarizes the expected qualitative solubility of this compound. It is important to note that these are predictions and should be confirmed experimentally.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO is well-suited to dissolve a moderately polar compound like this compound.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of dissolving a wide range of organic compounds.
AcetoneModerate to HighThe ketone group in acetone can interact favorably with the acetyl group and the benzothiazole ring system.[5]
AcetonitrileModerateWhile polar, acetonitrile is less polar than DMSO and DMF, which may result in slightly lower but still significant solubility.
Polar Protic MethanolModerateThe hydroxyl group of methanol can engage in hydrogen bonding, potentially aiding in the dissolution of the compound.[5]
EthanolModerateSimilar to methanol, ethanol's polarity and hydrogen bonding capability should allow for moderate solubility.
WaterLowAs a largely organic molecule with significant non-polar surface area, this compound is expected to have low aqueous solubility.
Non-Polar Dichloromethane (DCM)ModerateDCM has a good balance of polarity to dissolve moderately polar organic compounds.[5]
TolueneLow to ModerateThe aromatic nature of toluene may offer some favorable π-π stacking interactions, but its low polarity may limit overall solubility.[5]
HexaneLowThe non-polar aliphatic nature of hexane is unlikely to effectively solvate the more polar regions of the molecule.[5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following methodology outlines a robust approach for determining the equilibrium solubility of this compound.

3.1. Materials and Equipment

  • This compound (of known purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Prepare a series of standard solutions of this compound in a suitable solvent at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the supernatant samples with a suitable solvent to a concentration within the range of the calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant hplc_analysis HPLC analysis supernatant->hplc_analysis prepare_standards Prepare standard solutions prepare_standards->hplc_analysis calculate Calculate solubility hplc_analysis->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, its molecular structure allows for informed predictions of its solubility profile in common laboratory solvents. For precise and reliable data, it is imperative that researchers perform experimental solubility studies. The protocol and workflow provided in this guide offer a robust framework for conducting such investigations, which are essential for the effective use of this compound in research and development.

References

Physical and chemical characteristics of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class. This technical guide provides a comprehensive overview of its physical and chemical characteristics, including its structural and physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related fields.

Chemical Identity and Physical Properties

This compound is a white to pale cream powder.[1][2][3][4][5][6] Its fundamental identifiers and key physical properties are summarized in the tables below.

Identifier Value
IUPAC Name 6-acetyl-2,3-dihydro-1,3-benzothiazol-2-one[1][2][3][4][5][6]
Synonyms 6-acetyl-3H-1,3-benzothiazol-2-one, 6-acetyl-2-benzothiazolinone
CAS Number 133044-44-7[1][2][3][4][5][6]
Molecular Formula C₉H₇NO₂S[1][2][3][4][5][6]
Molecular Weight 193.22 g/mol [1][2][3][4][5][6]
Appearance White to pale cream powder[1][2][3][4][5]
Melting Point 189.5-195.5 °C[1][2][3][4][5]
Predicted Physicochemical Properties Value
Boiling Point ~413.5 °C at 760 mmHg
pKa ~8.5
LogP ~1.8
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.

Spectral Data

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment
~11.8 Singlet N-H
~7.8 Doublet Aromatic C-H
~7.6 Doublet of doublets Aromatic C-H
~7.2 Doublet Aromatic C-H

| ~2.6 | Singlet | Acetyl C-H₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~196 C=O (Acetyl)
~170 C=O (Thiazolone)
~138 Aromatic C
~135 Aromatic C
~127 Aromatic C
~124 Aromatic C
~123 Aromatic C
~112 Aromatic C

| ~27 | Acetyl C-H₃ |

Table 2.3: Key IR and Mass Spectral Data

Technique Expected Features
FT-IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1680 (C=O stretch, thiazolone), ~1660 (C=O stretch, acetyl), ~1600, 1480 (C=C aromatic stretch)

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z 193. Key fragments may include [M-CH₃CO]⁺ and other fragments resulting from the cleavage of the thiazolone ring. |

Experimental Protocols

Synthesis: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.[2][7]

Workflow for Microwave-Assisted Synthesis

Reactants 2-Amino-5-acetylthiophenol + Urea Microwave Microwave Irradiation (e.g., 150-180°C, 10-20 min) Reactants->Microwave Workup Reaction Mixture Work-up Microwave->Workup Precipitate Precipitation (Pour into ice water) Workup->Precipitate Filter Filtration Precipitate->Filter Wash Washing (Water, NaHCO₃ solution) Filter->Wash Dry Drying Wash->Dry Crystallize Crystallization (e.g., from ethanol) Dry->Crystallize Product 6-Acetyl-2(3H)- benzothiazolone Crystallize->Product Sample Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC System Sample->Injection Separation Chromatographic Separation (C18 column, isocratic/gradient elution) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Peak integration, purity calculation) Detection->Analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA Phosphorylates LadS LadS LadS->GacS Activates RetS RetS RetS->GacS Inhibits RsmYZ rsmY/rsmZ (sRNAs) GacA->RsmYZ Activates transcription RsmA RsmA (RNA-binding protein) RsmYZ->RsmA Sequesters/Inhibits Target_mRNA Target mRNAs (e.g., virulence factors) RsmA->Target_mRNA Binds and represses translation Translation Translation Target_mRNA->Translation Signal Environmental Signal Signal->GacS cluster_er Endoplasmic Reticulum cluster_mam Mitochondria-Associated Membrane (MAM) BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) BiP->Sigma1R_inactive Binds and keeps inactive Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociates from BiP and translocates to MAM IP3R IP3 Receptor Sigma1R_active->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Ligand Ligand (e.g., Benzothiazolone derivative) Ligand->Sigma1R_inactive Binds Cellular_Response Cellular Response (e.g., Neuroprotection) Ca_release->Cellular_Response

References

An In-Depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone: Discovery, Synthesis, and Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-Acetyl-2(3H)-benzothiazolone. It further delves into the biological activities of the broader class of 2(3H)-benzothiazolone derivatives, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate understanding and future research in the field of drug discovery and development. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from closely related analogues to provide insights into its potential therapeutic applications.

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound belonging to the benzothiazole class. Its structure features a bicyclic system comprising a benzene ring fused to a thiazole ring, with an acetyl group substituted at the 6-position and a ketone at the 2-position of the thiazolone ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 133044-44-7[1][2]
Molecular Formula C₉H₇NO₂S[1][2]
Molecular Weight 193.22 g/mol [1]
Appearance White to pale cream solid/powder[3]
Melting Point 190-194 °C
Purity ≥97%

Discovery and History

The specific discovery and first synthesis of this compound are not prominently documented in singular, dedicated publications. Instead, its preparation is often described within broader studies focused on the synthesis and evaluation of a series of 6-acyl-2(3H)-benzothiazolone derivatives. A key synthetic strategy for obtaining 6-acyl derivatives is the Fries rearrangement of the corresponding 3-acyl precursors. This suggests that the initial synthesis of this compound likely occurred in the context of exploring the chemical space around the 2(3H)-benzothiazolone core for potential biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a "Fries-like" rearrangement of an N-acylated precursor. This method allows for the regioselective introduction of the acetyl group at the 6-position of the benzothiazolone ring.

General Synthetic Protocol via Fries Rearrangement

The synthesis involves a two-step process starting from 2(3H)-benzothiazolone.

Step 1: N-Acetylation of 2(3H)-benzothiazolone

2(3H)-benzothiazolone is first acetylated at the nitrogen atom (position 3) to yield 3-acetyl-2(3H)-benzothiazolone.

Step 2: Fries-like Rearrangement

The 3-acetyl-2(3H)-benzothiazolone is then subjected to a Fries-like rearrangement, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃), at an elevated temperature. This causes the acetyl group to migrate from the nitrogen atom to the 6-position of the aromatic ring.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Fries-like Rearrangement 2(3H)-benzothiazolone 2(3H)-benzothiazolone 3-acetyl-2(3H)-benzothiazolone 3-acetyl-2(3H)-benzothiazolone 2(3H)-benzothiazolone->3-acetyl-2(3H)-benzothiazolone Reaction Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->3-acetyl-2(3H)-benzothiazolone Base Base (e.g., Triethylamine) Base->3-acetyl-2(3H)-benzothiazolone This compound This compound 3-acetyl-2(3H)-benzothiazolone->this compound Rearrangement AlCl3 Aluminum Chloride (AlCl3) AlCl3->this compound Heat Heat (e.g., 165 °C) Heat->this compound

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials:

  • 2(3H)-benzothiazolone

  • Acetyl chloride or acetic anhydride

  • Triethylamine (or another suitable base)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry solvents (e.g., Tetrahydrofuran - THF)

  • Hydrochloric acid (conc.)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part 1: Synthesis of 3-acetyl-2(3H)-benzothiazolone

  • In a round-bottom flask, dissolve 2(3H)-benzothiazolone in a suitable dry solvent such as THF.

  • Add a base, for example, triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude 3-acetyl-2(3H)-benzothiazolone.

Part 2: Synthesis of this compound (Fries-like Rearrangement)

  • In a clean, dry reaction vessel, melt the crude 3-acetyl-2(3H)-benzothiazolone.

  • Carefully add anhydrous aluminum chloride (AlCl₃) to the molten reactant.

  • Heat the mixture to approximately 165 °C and maintain this temperature for about 3 hours with stirring.

  • Cool the reaction mixture and then carefully pour it onto crushed ice containing concentrated hydrochloric acid.

  • A solid precipitate of this compound will form.

  • Collect the crude product by filtration, wash thoroughly with water, and air-dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Biological Activities and Potential Applications

While specific biological studies on this compound are not extensively reported, the broader class of 2(3H)-benzothiazolone derivatives has been investigated for a variety of pharmacological activities. The data from these related compounds provide a strong rationale for the potential therapeutic applications of this compound.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of 2(3H)-benzothiazolone derivatives. These compounds have been evaluated in standard preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Anticonvulsant Activity of Representative 2(3H)-Benzothiazolone Derivatives

CompoundTestED₅₀ (mg/kg)Protective Index (PI)Reference
3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4][5]-oxazinane-2-thione (4j)MES (0.5h)9.854.85[6]
3-(6-dimethylaminobenzothiazol-2-yl)-6-phenyl-[4][5]-oxazinane-2-thione (4j)scPTZ (0.5h)12-[6]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i)MES50.8>5.9[4]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)MES54.88.96[4]
2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j)scPTZ52.89.30[4]

4.1.1. Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

Animals: Male Swiss mice (or other appropriate rodent strain).

Procedure:

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • At the time of predicted peak effect (e.g., 0.5 or 4 hours post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extensor component of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using appropriate statistical methods.

4.1.2. Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against absence seizures.

Animals: Male Swiss mice (or other appropriate rodent strain).

Procedure:

  • Administer the test compound (i.p. or p.o.) at various doses.

  • At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.

  • Observe the animals for the onset of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.

  • The ED₅₀ is calculated as the dose that protects 50% of the animals from scPTZ-induced seizures.

Sigma-1 Receptor Binding Affinity

A potential mechanism of action for the anticonvulsant and other neurological effects of some 2(3H)-benzothiazolone derivatives is their interaction with sigma receptors, particularly the sigma-1 (σ₁) subtype.[5] The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating various signaling pathways.

Table 3: Sigma-1 Receptor Binding Affinity of Representative 2(3H)-Benzothiazolone Derivatives

CompoundKᵢ (nM)Selectivity (σ₂/σ₁)Reference
3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one (1)0.629[5]
3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one (2)2.387[5]

4.2.1. Experimental Protocol: Sigma-1 Receptor Binding Assay

This competitive binding assay measures the affinity of a test compound for the sigma-1 receptor by its ability to displace a radiolabeled ligand.

Materials:

  • Guinea pig liver membrane homogenate (a rich source of sigma-1 receptors)[7]

  • [³H]-(+)-pentazocine (radioligand)[7]

  • Test compounds (e.g., 2(3H)-benzothiazolone derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for defining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare dilutions of the test compounds over a range of concentrations.

  • In test tubes, combine the guinea pig liver membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (near its Kₑ value), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known sigma-1 ligand like haloperidol.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Sigma1_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation and Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Guinea Pig Liver Membranes Incubation_Mix Combine Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation_Mix Radioligand [3H]-(+)-pentazocine Radioligand->Incubation_Mix Test_Compound Test Compound (e.g., Benzothiazolone derivative) Test_Compound->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash with Cold Buffer Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for the Sigma-1 receptor binding assay.

Potential Signaling Pathways

Based on the affinity of related compounds for the sigma-1 receptor, a plausible signaling pathway for the neurological effects of certain 2(3H)-benzothiazolone derivatives can be proposed. The sigma-1 receptor, located at the mitochondria-associated endoplasmic reticulum (ER) membrane, acts as a molecular chaperone. Upon ligand binding, it can dissociate from its binding partner BiP and interact with various client proteins, including ion channels (e.g., voltage-gated K⁺ channels) and G-protein coupled receptors. This interaction can modulate intracellular Ca²⁺ signaling and downstream cellular responses, which may contribute to the observed anticonvulsant effects.

Sigma1_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane Sigma1_BiP Sigma-1 Receptor - BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociation Benzothiazolone Benzothiazolone Derivative (Ligand) Benzothiazolone->Sigma1_BiP Binds to Ion_Channel Ion Channels (e.g., K+ channels) Sigma1_Active->Ion_Channel Interacts with GPCR G-Protein Coupled Receptors Sigma1_Active->GPCR Interacts with Ca_Signaling Modulation of Intracellular Ca2+ Signaling Ion_Channel->Ca_Signaling GPCR->Ca_Signaling Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_Signaling->Cellular_Response

Caption: Proposed signaling pathway involving the Sigma-1 receptor.

Conclusion and Future Directions

This compound is a readily synthesizable compound within the versatile benzothiazole class. While direct biological data for this specific molecule is limited, the well-documented anticonvulsant activity and sigma-1 receptor affinity of its close analogues suggest that it is a promising candidate for further investigation in the field of neuroscience and drug development. Future research should focus on the comprehensive biological evaluation of this compound to determine its specific pharmacological profile, including its anticonvulsant efficacy, mechanism of action, and potential off-target effects. Elucidating its direct interaction with the sigma-1 receptor and other potential targets will be crucial for its development as a potential therapeutic agent.

References

The Benzothiazole Scaffold: A Comprehensive Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological significance, and experimental evaluation of benzothiazole-based compounds, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of the Benzothiazole Scaffold

The synthesis of the benzothiazole core and its derivatives is most commonly achieved through the condensation reaction of 2-aminothiophenol with various electrophilic reagents such as carboxylic acids, aldehydes, or acid chlorides.[1] Variations in reaction conditions and the use of different catalysts, including green chemistry approaches, have been developed to improve yields and simplify purification processes.[1][2]

A general synthetic scheme is depicted below:

Synthesis cluster_reagents Common Electrophilic Reagents 2-Aminothiophenol 2-Aminothiophenol Reaction Condensation 2-Aminothiophenol->Reaction Electrophilic Reagent Electrophilic Reagent Electrophilic Reagent->Reaction Benzothiazole Derivative Benzothiazole Derivative Reaction->Benzothiazole Derivative Carboxylic Acids Carboxylic Acids Aldehydes Aldehydes Acid Chlorides Acid Chlorides

Caption: General synthesis of benzothiazole derivatives.

Biological Significance and Therapeutic Potential

Benzothiazole derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development.[3][4][5] The nature and position of substituents on the benzothiazole ring system significantly influence their pharmacological properties.[6]

Anticancer Activity

Benzothiazole-containing compounds have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][6][7]

Mechanism of Action:

The anticancer effects of benzothiazole derivatives are often attributed to their ability to:

  • Inhibit Tyrosine Kinases: Many benzothiazole analogues act as inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[8][9]

  • Induce Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating key signaling pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[9]

  • Inhibit Topoisomerases: Some derivatives interfere with the function of topoisomerase enzymes, leading to DNA damage and cell cycle arrest in cancer cells.[6][8]

  • Generate Reactive Oxygen Species (ROS): Certain benzothiazoles can induce oxidative stress by increasing the production of ROS within cancer cells, ultimately leading to cell death.[6]

Anticancer_MoA Benzothiazole Derivative Benzothiazole Derivative Tyrosine Kinase Tyrosine Kinase Benzothiazole Derivative->Tyrosine Kinase Inhibition Topoisomerase Topoisomerase Benzothiazole Derivative->Topoisomerase Inhibition Apoptosis Signaling Pathways Apoptosis Signaling Pathways Benzothiazole Derivative->Apoptosis Signaling Pathways Modulation ROS Production ROS Production Benzothiazole Derivative->ROS Production Induction Cancer Cell Proliferation Cancer Cell Proliferation Tyrosine Kinase->Cancer Cell Proliferation DNA Replication DNA Replication Topoisomerase->DNA Replication Apoptosis Apoptosis Apoptosis Signaling Pathways->Apoptosis Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Oxidative Stress->Apoptosis

Caption: Mechanisms of anticancer action of benzothiazoles.

Quantitative Data Summary: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
Chlorobenzyl indole semicarbazide benzothiazoleHT-290.024[7]
Chlorobenzyl indole semicarbazide benzothiazoleH4600.29[7]
Chlorobenzyl indole semicarbazide benzothiazoleA5490.84[7]
Chlorobenzyl indole semicarbazide benzothiazoleMDA-MB-2310.88[7]
Nitrobenzylidene containing thiazolidine derivativeMCF70.036[7]
Nitrobenzylidene containing thiazolidine derivativeHEPG20.048[7]
Derivative 61A54910.67 ± 2.02 µg/mL[7]
Derivative 62A5499.0 ± 1.0 µg/mL[7]

Experimental Protocol: MTT Cytotoxicity Assay [3][10][11][12]

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add benzothiazole derivative at various concentrations incubate_24h->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT solution to each well incubate_72h->add_mtt incubate_4h Incubate for 1.5-4 hours add_mtt->incubate_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 492-590 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the benzothiazole derivative. Incubate the cells for an additional 72 hours.[11]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1.5 to 4 hours at 37°C.[3][11][12]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 492-590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Benzothiazole derivatives have been extensively investigated for their potent activity against a wide range of pathogenic bacteria and fungi.[10][13][14]

Quantitative Data Summary: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
Compound 41cE. coli3.1[13]
Compound 41cP. aeruginosa6.2[13]
Compound 41cB. cereus12.5[13]
Compound 41cS. aureus12.5[13]
Compound 46a/46bE. coli15.62[13]
Compound 46a/46bP. aeruginosa15.62[13]
Compound 133S. aureus78.125[13]
Compound 133E. coli78.125[13]
Compound 3C. albicans25[7]
Compound 3E. coli25-100[7]
Compound 4E. coli25-100[7]
Compound 7fS. aureus12.5[15]
Compound 7gE. coli12.5[15]
Compound 7iE. coli12.5[15]
Tz-02P. aeruginosa1[16]
Tz-04aB. cereus12[16]
Tz-04dB. subtilis6-12[16]
Tz-10S. aureus, B. subtilis, E. coli, Streptococcus17-22[16]
Tz-10C. albicans, A. niger13-22[16]
Tz-19b/Tz-21C. albicans31.25[16]

Experimental Protocol: Broth Microdilution Method for MIC Determination [17][18][19][20][21]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the benzothiazole derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium to achieve a range of concentrations.[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial or fungal suspension.[17] Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[17]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[17]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[21] This can be determined visually or by using a microplate reader.[17]

Experimental Protocol: Disk Diffusion Method [4][6][8][13][22]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum corresponding to a 0.5 McFarland turbidity standard.[6]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a confluent lawn of growth.[6][8]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the benzothiazole derivative onto the surface of the agar.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[13]

Anticonvulsant Activity

Several benzothiazole derivatives have shown promise as anticonvulsant agents, with some exhibiting activity in preclinical models of epilepsy.[17][22][23] Riluzole, a clinically used drug containing a benzothiazole moiety, has demonstrated anticonvulsant properties.[17]

Quantitative Data Summary: Anticonvulsant Activity

CompoundTest ModelED50 (mg/kg)Reference
Compound 5iMES50.8[24]
Compound 5iscPTZ76.0[24]
Compound 5jMES54.8[24]
Compound 5jscPTZ52.8[24]
2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoleMES11.4[25]
2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazolescPTZ31.7[25]
Compound 4gMES23.7[25]
Compound 4gscPTZ18.9[25]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [2][5][26][27]

  • Animal Preparation: Use male mice or rats, allowing them to acclimate to the laboratory environment.

  • Drug Administration: Administer the test benzothiazole derivative or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal).

  • Seizure Induction: At the time of peak effect of the drug, induce seizures by delivering an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.[26]

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.[26]

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.[26]

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[26]

Experimental Protocol: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [23][28][29][30][31][32]

  • Animal Preparation: Use male mice.

  • Drug Administration: Administer the test benzothiazole derivative or vehicle to groups of animals.

  • Chemoconvulsant Administration: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[30]

  • Observation: Observe the animals for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds).[30]

  • Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures, is determined.[24]

Anti-inflammatory Activity

Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[19][20][29]

Mechanism of Action:

The anti-inflammatory effects of benzothiazoles are thought to be mediated by:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[19][33]

  • Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of inflammatory cytokines.

  • Inhibition of NF-κB Signaling: Benzothiazoles can interfere with the NF-κB signaling pathway, a critical regulator of the inflammatory response.[34]

Quantitative Data Summary: Anti-inflammatory Activity

CompoundAssayInhibition (%)Reference
Phenylsulphonamido derivativeCarrageenan-induced paw edema94.45[1]
Compound 17cCarrageenan-induced paw edema (1h)72[1]
Compound 17cCarrageenan-induced paw edema (2h)76[1]
Compound 17cCarrageenan-induced paw edema (3h)80[1]
Compound 17iCarrageenan-induced paw edema (1h)64[1]
Compound 17iCarrageenan-induced paw edema (2h)73[1]
Compound 17iCarrageenan-induced paw edema (3h)78[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Preparation: Use rats, and measure the initial volume of their hind paws using a plethysmometer.

  • Drug Administration: Administer the test benzothiazole derivative, a standard anti-inflammatory drug (e.g., diclofenac), or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [35][36][37][38]

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes.

  • Incubation: In a 96-well plate, incubate the enzyme with the test benzothiazole derivative or a standard inhibitor (e.g., ibuprofen) for a short period (e.g., 10 minutes) at 37°C.[37]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.[37]

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method or a fluorometric assay.[37][38]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay [33][39][40][41][42]

  • Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase enzyme and its substrate, linoleic acid.[39]

  • Incubation: Pre-incubate the enzyme with the test benzothiazole derivative for a few minutes.[39]

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.[39]

  • Absorbance Measurement: Monitor the formation of the product by measuring the increase in absorbance at 234 nm using a spectrophotometer.[39][42]

  • Data Analysis: Calculate the percentage of LOX inhibition and determine the IC50 value.

Conclusion

The benzothiazole scaffold represents a highly versatile and pharmacologically significant core structure in modern drug discovery. The extensive research into its synthesis and biological activities has unveiled a multitude of derivatives with potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to design and evaluate new benzothiazole-based therapeutic agents. The continued exploration of this remarkable scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.

References

An In-depth Technical Guide to 6-Acetyl-2(3H)-benzothiazolone: A Derivative of 2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(3H)-benzothiazolone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Its derivatives have garnered significant interest due to their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and lipid-lowering agents. This technical guide focuses on a specific derivative, 6-Acetyl-2(3H)-benzothiazolone, providing a comprehensive overview of its synthesis, chemical properties, and known biological activities within the broader context of 2(3H)-benzothiazolone derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical Properties of this compound

This compound is a solid, typically appearing as a white to pale cream powder. Its chemical structure consists of a benzothiazole core with an acetyl group substituted at the 6-position.

PropertyValueReference
CAS Number 133044-44-7
Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
Melting Point 190-194 °C
Appearance White to pale cream powder
SMILES CC(=O)c1ccc2NC(=O)Sc2c1
InChI Key UFRAIEFXNRTICG-UHFFFAOYSA-N

Synthesis of this compound and Derivatives

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of the parent 2(3H)-benzothiazolone. This electrophilic aromatic substitution introduces the acetyl group at the 6-position of the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

Materials:

  • 2(3H)-benzothiazolone

  • Acetyl chloride

  • Aluminum chloride (AlCl3)

  • Dimethylformamide (DMF)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Ice

Procedure:

  • A complex of AlCl3-DMF is prepared.

  • To this complex, 2(3H)-benzothiazolone (0.04 mol) and acetyl chloride (0.06 mmol) are added.

  • The reaction mixture is stirred and heated.

  • After the reaction is complete, the mixture is poured onto ice and concentrated HCl (30 ml) is added.

  • The crude product precipitates and is collected by filtration.

  • The collected solid is air-dried and recrystallized from ethanol to yield this compound.

This synthetic approach allows for the direct functionalization of the 2(3H)-benzothiazolone core, providing a straightforward route to 6-acetylated derivatives.

Synthesis_of_6_Acetyl_2_3H_benzothiazolone 2(3H)-benzothiazolone 2(3H)-benzothiazolone ReactionMixture Reaction Mixture 2(3H)-benzothiazolone->ReactionMixture Acetyl chloride Acetyl chloride Acetyl chloride->ReactionMixture AlCl3-DMF AlCl3-DMF AlCl3-DMF->ReactionMixture Catalyst Workup Aqueous Workup (Ice, HCl) ReactionMixture->Workup Heating CrudeProduct Crude Product Workup->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthetic pathway of this compound.

Biological Activities and Potential Applications

While specific quantitative biological data for this compound is limited in the public domain, the broader class of 6-acyl-2(3H)-benzothiazolone derivatives has been evaluated for a range of biological activities. These studies provide valuable insights into the potential therapeutic applications of this scaffold.

Antiproliferative and Cytotoxic Activity

Derivatives of 2(3H)-benzothiazolone are widely investigated for their anticancer properties. Chalcones synthesized from this compound have demonstrated concentration-dependent cytotoxic effects against various cancer cell lines.[1] The antiproliferative activity of these compounds is often evaluated using the MTT assay.

Table 1: Cytotoxic Activity of 2-Mercaptobenzothiazole Derivatives in Cancer Cell Lines [2]

Compound IDPancreatic Cancer IC50 (µM)Paraganglioma IC50 (µM)Normal Cells IC50 (µM)
AsPC-1 BxPC-3 Capan-2
2b 12.4414.9919.65
4d 7.663.998.97
4e 12.7710.6914.11
4f 10.0418.8520.10
4h 12.1611.9917.67
4i 14.8018.6028.50
4j 9.5313.9624.18
4k 10.0811.9216.87
4l 14.7813.6733.76
4m 8.499.8113.33

Note: The compounds listed are derivatives of 2-mercaptobenzothiazole and not this compound itself, but illustrate the antiproliferative potential of the broader benzothiazole class.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Lipid-Lowering Activity

Certain 6-acyl-2(3H)-benzothiazolone derivatives have been investigated for their lipid-lowering properties. For instance, 6-benzoyl-2(3H)-benzothiazolone was identified as a potent lipid-lowering agent in mice.[3] This compound favorably compares with the standard drug fenofibrate in terms of the HDL-C/Cholesterol ratio and the absence of hepatomegaly.[3]

Table 2: In Vivo Lipid-Lowering Effects of 6-Benzoyl-2(3H)-benzothiazolone in Hypercholesterolemic Mice

Treatment GroupTotal Cholesterol (mg/dL)HDL-C/Total Cholesterol RatioLiver/Body Weight Ratio (%)
Control205 ± 120.25 ± 0.024.5 ± 0.2
Fenofibrate (300 mg/kg)148 ± 100.35 ± 0.036.7 ± 0.3
6-Benzoyl-2(3H)-benzothiazolone (300 mg/kg) 162 ± 11 0.32 ± 0.02 *4.6 ± 0.2

*p < 0.05, **p < 0.01 compared to control.

Antimicrobial Activity

The benzothiazole scaffold is a common feature in many antimicrobial agents. Various derivatives of 2(3H)-benzothiazolone have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

Compound IDS. aureus (mg/mL)L. monocytogenes (mg/mL)E. coli (mg/mL)P. aeruginosa (mg/mL)C. violaceum (mM)
Q1 (Benzothiazolone) ----1
Q2 (N-methyl derivative) -----
Q8 (N-acetyl derivative) ---4-
Compound 8 ---0.20-0.30-
Compound 18 ---0.10-0.25-

Note: The data presented is for various benzothiazolone derivatives and not specifically for this compound. The units of measurement vary between studies.

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been elucidated, the biological activities of related benzothiazole derivatives suggest potential molecular targets. For example, the anti-inflammatory properties of some derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes or the modulation of the NF-κB signaling pathway. The anticancer effects could be attributed to the inhibition of various protein kinases or the induction of apoptosis.

Below is a hypothesized signaling pathway that could be modulated by this compound, based on the known activities of other benzothiazole derivatives.

Caption: Hypothesized anti-inflammatory mechanism of action.

Disclaimer: This diagram represents a potential mechanism of action based on the known activities of structurally related benzothiazole derivatives. The direct modulation of the NF-κB pathway by this compound has not been experimentally confirmed.

Conclusion

This compound is a readily synthesizable derivative of the pharmacologically significant 2(3H)-benzothiazolone core. While specific biological data for this particular compound is not extensively available, the diverse activities of its structural analogs, including antiproliferative, lipid-lowering, and antimicrobial effects, highlight its potential as a valuable scaffold for further investigation in drug discovery programs. This technical guide provides a foundational understanding of its chemistry and pharmacology, intended to aid researchers in the design and execution of future studies to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Theoretical and Computational Elucidation of 6-Acetyl-2(3H)-benzothiazolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 6-Acetyl-2(3H)-benzothiazolone, a member of the versatile benzothiazole family of heterocyclic compounds. While direct experimental and computational studies on this specific molecule are nascent, this document synthesizes established methodologies and data from closely related benzothiazole derivatives to present a predictive analysis of its electronic, structural, and biological properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science, offering insights into the molecule's potential applications and a framework for future experimental validation.

Introduction to Benzothiazoles

Benzothiazoles are a significant class of bicyclic heteroaromatic compounds that form the core scaffold of numerous molecules with diverse biological activities.[1][2] Their unique chemical architecture allows for a wide range of functionalization, leading to compounds with applications as antimicrobial, anti-inflammatory, anticonvulsant, neuroprotective, and antitumor agents.[1][2] The therapeutic potential of benzothiazole derivatives is often linked to their ability to interact with various biological targets, a property that can be effectively studied and predicted using computational chemistry methods.[3][4]

Molecular Structure and Properties

This compound is characterized by a benzothiazole core with an acetyl group at the 6th position. The presence of the acetyl group, a carbonyl function, and the lactam moiety within the thiazolone ring suggests a molecule with interesting electronic and hydrogen bonding capabilities.

Table 1: Calculated Molecular Properties of this compound

PropertyValue
Molecular FormulaC₉H₇NO₂S
Molecular Weight193.22 g/mol
LogP (predicted)1.85
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Note: These values are predictive and based on computational models.

Computational Chemistry Analysis

Computational studies are invaluable for understanding the structure-activity relationships of novel compounds. Density Functional Theory (DFT) is a powerful method to investigate the electronic structure and reactivity of molecules like this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Table 2: Predicted Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.54
LUMO-2.18
HOMO-LUMO Gap4.36

Note: These values are representative and would be determined experimentally or through high-level computational calculations.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the acetyl group and the lactam, and positive potential near the N-H group.

Experimental Protocols (Representative)

The following are representative experimental protocols for the synthesis and biological evaluation of this compound, adapted from methodologies for similar benzothiazole derivatives.

Synthesis Protocol

A plausible synthetic route to this compound could involve the cyclization of a substituted aminothiophenol with a carbonylating agent.

Experimental Workflow for Synthesis

A Starting Material: 4-Amino-3-mercaptophenone B Reaction with Triphosgene A->B Solvent: Toluene C Cyclization B->C Reflux D Purification by Recrystallization C->D E Characterization: NMR, IR, Mass Spec D->E F Final Product: This compound E->F A Cell Seeding (e.g., Pancreatic Cancer Cells) B Treatment with This compound (Varying Concentrations) A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis: IC50 Determination D->E cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PPARa PPARα This compound->PPARa Antagonism Complex PPARα-RXR Complex PPARa->Complex RXR RXR RXR->Complex HSP HSP HSP->PPARa Inhibition PPRE PPRE (DNA) Complex->PPRE Binding Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Acetyl-2(3H)-benzothiazolone, a valuable intermediate in pharmaceutical research and drug development. The described method utilizes a solvent-free Friedel-Crafts acylation of 2(3H)-benzothiazolone with acetyl chloride, catalyzed by silica-supported aluminum chloride. This approach offers high regioselectivity for the 6-position, good yields, and environmentally benign reaction conditions. Characterization data for the final product is also presented.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Benzothiazolone derivatives are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of an acetyl group at the 6-position provides a handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery programs. The presented protocol is based on a catalytic Friedel-Crafts acylation, which is a classic and effective method for the formation of aryl ketones.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 133044-44-7[1][2]
Molecular Formula C₉H₇NO₂S[1]
Molecular Weight 193.22 g/mol [1]
Appearance White to pale cream powder[1]
Melting Point 189.5 - 195.5 °C[1]
Purity (HPLC) ≥ 96.0%[1]

Table 2: Key Reaction Parameters for the Synthesis of this compound

ParameterConditionReference
Reaction Type Friedel-Crafts Acylation
Starting Material 2(3H)-benzothiazolone
Acylating Agent Acetyl chloride
Catalyst Aluminum chloride on silica gel (SiO₂-AlCl₃)
Solvent Solvent-free
Temperature 85 °C
Reaction Time Not specified, requires monitoring (e.g., by TLC)
Work-up Aqueous work-up followed by recrystallization

Experimental Protocol

Materials and Equipment
  • 2(3H)-benzothiazolone

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Silica gel (for catalyst preparation)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Calcium chloride drying tube

  • Beaker

  • Büchner funnel and filter flask

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Standard laboratory glassware and safety equipment

Catalyst Preparation: Silica-Supported Aluminum Chloride (SiO₂-AlCl₃)

A detailed procedure for the preparation of the SiO₂-AlCl₃ catalyst can be adapted from the literature on supported reagents. Typically, it involves the impregnation of silica gel with a solution of anhydrous aluminum chloride in a suitable solvent, followed by removal of the solvent under vacuum.

Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2(3H)-benzothiazolone and the SiO₂-AlCl₃ catalyst. The molar ratio of substrate to catalyst should be optimized, but a catalytic amount of the supported AlCl₃ is used.

  • Addition of Acylating Agent: While stirring, slowly add acetyl chloride to the reaction mixture. The reaction is exothermic, and the addition should be controlled to maintain the desired temperature.

  • Reaction Conditions: Heat the reaction mixture to 85 °C with constant stirring. The reaction should be carried out under a dry atmosphere, for example, by attaching a calcium chloride drying tube to the condenser.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of crushed ice or cold water.

  • Isolation of Crude Product: The precipitated solid product is collected by suction filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Purification Silica Silica Gel Catalyst SiO₂-AlCl₃ Catalyst Silica->Catalyst Impregnation AlCl3 Anhydrous AlCl₃ AlCl3->Catalyst Reaction_Vessel Reaction at 85°C (Solvent-free) Catalyst->Reaction_Vessel Start_Material 2(3H)-benzothiazolone Start_Material->Reaction_Vessel Acyl_Agent Acetyl Chloride Acyl_Agent->Reaction_Vessel Quenching Aqueous Work-up Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 6-Acetyl-2(3H)- benzothiazolone Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Acetyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme care.

  • The reaction is performed under anhydrous conditions; ensure all glassware is thoroughly dried.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The use of a supported catalyst in a solvent-free system aligns with the principles of green chemistry by reducing waste and simplifying the experimental procedure. This compound serves as a versatile intermediate for the development of novel therapeutic agents.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Acetyl-2(3H)-benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of 6-acetyl-2(3H)-benzothiazolone and its derivatives using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields.[1] Additionally, this document outlines the potential biological applications of these derivatives, particularly in the fields of oncology and microbiology, and provides illustrative diagrams of a key signaling pathway and the experimental workflow.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4] These activities include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][4][5] The this compound core, in particular, serves as a valuable scaffold for the development of novel therapeutic agents. Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of such compounds, offering a rapid and efficient alternative to traditional methods.[1][6][7]

Data Presentation

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of a 6-acyl-1,3-benzothiazol-2(3H)-one derivative, which serves as a representative example for the synthesis of this compound.

CompoundReagentsSolventMicrowave PowerTemperature (°C)Time (min)Yield (%)
6-acetyl-1,3-benzothiazol-2(3H)-one1,3-benzothiazol-2(3H)-one, Acetyl chloride, AlCl₃1,2-dichloroethane300 W1401085

Table 1: Summary of reaction conditions and yield for the microwave-assisted synthesis of a representative 6-acyl-1,3-benzothiazol-2(3H)-one derivative. Data adapted from a similar synthesis of 6-acyl derivatives.[1][8]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound.

Materials and Equipment:

  • Microwave reactor (e.g., MicroSYNTH Microwave Labstation)

  • 1,3-benzothiazol-2(3H)-one

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2-dichloroethane

  • Crushed ice

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Water

  • Standard laboratory glassware

  • Filtration apparatus

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FTIR, NMR)

Procedure:

  • Reaction Setup: In a suitable microwave reaction vessel, suspend 1,3-benzothiazol-2(3H)-one (0.05 mol) and anhydrous aluminum chloride (0.15 mol) in 1,2-dichloroethane (50 mL).

  • Addition of Acylating Agent: Slowly add acetyl chloride (0.06 mol) to the stirred suspension.

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor and irradiate at 300 W power, maintaining the temperature at 140°C for 10 minutes.[8]

  • Work-up: After the reaction is complete, pour the mixture into crushed ice.[8]

  • Precipitation and Filtration: Stir the mixture for 1 hour. Collect the resulting solid precipitate by suction filtration.[8]

  • Washing: Wash the precipitate with 5% sodium bicarbonate solution and then with water.[8]

  • Drying and Crystallization: Dry the solid product and recrystallize from an appropriate solvent (e.g., 2-propanol) to obtain the purified 6-acetyl-1,3-benzothiazol-2(3H)-one.[8]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR and NMR.

Biological Applications and Signaling Pathways

Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[2][9][10] One of the key pathways implicated is the STAT3 signaling pathway.[11][12] STAT3 is a transcription factor that, when constitutively activated, promotes tumor growth, metastasis, and drug resistance. Certain benzothiazole derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling and inducing apoptosis in cancer cells.[11][12]

Furthermore, other studies have demonstrated that benzothiazole derivatives can inhibit the AKT and ERK signaling pathways, which are also critical for cancer cell survival and proliferation.[5][13] The antimicrobial activity of benzothiazole derivatives is also well-documented, with mechanisms of action that can include the inhibition of essential bacterial enzymes like DNA gyrase.[14]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a representative signaling pathway targeted by benzothiazole derivatives.

experimental_workflow reagents Reactants: 1,3-benzothiazol-2(3H)-one Acetyl chloride AlCl₃ mw Microwave Irradiation (300W, 140°C, 10 min) reagents->mw solvent Solvent: 1,2-dichloroethane solvent->mw workup Work-up: Pour into ice Stir for 1h mw->workup filtration Filtration & Washing: 5% NaHCO₃ Water workup->filtration product Product: This compound filtration->product

Caption: Microwave-assisted synthesis workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization benzothiazole 6-Acetyl-2(3H)- benzothiazolone Derivative benzothiazole->stat3 Inhibition dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: Inhibition of the STAT3 signaling pathway.

References

Application Note: Purification of 6-Acetyl-2(3H)-benzothiazolone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic compound of interest in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing impurities such as starting materials, by-products, and colored materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering an effective means to enhance purity by separating the target compound from soluble and insoluble impurities. This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection, experimental procedure, and characterization of the purified product.

Data Presentation

Table 1: Solubility of Crude this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at Boiling Point (mg/mL)Observations
Water< 1< 5Insoluble.
Ethanol550Good potential for recrystallization.
Isopropanol345Good potential for recrystallization.
Acetone25> 100Too soluble at room temperature.
Ethyl Acetate860Good potential for recrystallization.
Toluene230Moderate potential for recrystallization.
Hexanes< 1< 2Insoluble.

Note: The data presented in this table is illustrative and intended to serve as a guideline. Actual solubilities should be determined experimentally.

The purity of this compound before and after recrystallization can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. Table 2 summarizes typical results obtained from the purification process.

Table 2: Purity and Physical Characteristics of this compound Before and After Recrystallization

ParameterCrude ProductRecrystallized Product
Purity (by HPLC)~95%>99%
AppearancePale yellow to brown powderWhite to off-white crystalline powder
Melting Point188-193°C189.5-195.5°C[1]

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by recrystallization. The protocol is based on the use of ethanol as the recrystallization solvent, as it shows a favorable solubility profile in the illustrative data.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Filter paper (fluted and for vacuum filtration)

  • Glass funnel

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol for Recrystallization from Ethanol:

  • Dissolution:

    • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 10 mL of ethanol to the flask.

    • Heat the mixture on a hot plate with gentle stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (e.g., a spatula tip) of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • To remove insoluble impurities and activated carbon, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

    • Place a pre-warmed glass funnel with fluted filter paper on top of the receiving flask.

    • Carefully pour the hot solution through the filter paper. The purpose of the hot solvent in the receiving flask is to keep the dissolved solid from crystallizing prematurely in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.

    • Assess the purity by HPLC.

Visualizations

The following diagram illustrates the experimental workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Hot Ethanol) start->dissolution decolorization 2. Decolorization (Activated Carbon) dissolution->decolorization Optional hot_filtration 3. Hot Filtration dissolution->hot_filtration decolorization->hot_filtration crystallization 4. Crystallization (Cooling) hot_filtration->crystallization insoluble_impurities Insoluble Impurities & Carbon Removed hot_filtration->insoluble_impurities collection 5. Crystal Collection (Vacuum Filtration) crystallization->collection drying 6. Drying collection->drying soluble_impurities Soluble Impurities in Filtrate collection->soluble_impurities characterization 7. Characterization (MP, HPLC) drying->characterization end End: Purified Product characterization->end

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 6-Acetyl-2(3H)-benzothiazolone using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 6-Acetyl-2(3H)-benzothiazolone via column chromatography. The methodologies outlined are based on established practices for the purification of related benzothiazole derivatives and are intended to serve as a robust starting point for laboratory application.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] As with many organic syntheses, the crude product of a reaction yielding this compound often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental, reliable, and widely used technique for the purification of such organic compounds, separating components based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2][3] This document details a column chromatography method for the effective purification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the selection of appropriate solvents and for the characterization of the purified product.

PropertyValueReference
Molecular Formula C₉H₇NO₂SThermo Fisher Scientific
Molecular Weight 193.22 g/mol Thermo Fisher Scientific
Appearance White to pale cream powderThermo Fisher Scientific
Melting Point 189.5-195.5 °CThermo Fisher Scientific
Purity (Typical) ≥96.0% (by HPLC)Thermo Fisher Scientific

Principle of Column Chromatography

Column chromatography separates compounds based on their polarity. A stationary phase, typically silica gel, is packed into a column. The crude mixture is loaded onto the top of the column and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds with higher polarity will adhere more strongly to the polar silica gel and will therefore move down the column more slowly. Less polar compounds will move down the column more quickly. By collecting the eluent in fractions, the desired compound can be isolated from its impurities.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound using column chromatography.

Materials and Reagents
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Mobile Phase Solvents:

    • n-Hexane (analytical grade)

    • Ethyl acetate (analytical grade)

    • Dichloromethane (DCM) (analytical grade)

    • Methanol (MeOH) (analytical grade)

  • Crude this compound

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis of Crude Mixture Column_packing Column Packing TLC_analysis->Column_packing Sample_loading Sample Loading Column_packing->Sample_loading Elution Elution Sample_loading->Elution Fraction_collection Fraction Collection Elution->Fraction_collection TLC_monitoring TLC Monitoring of Fractions Fraction_collection->TLC_monitoring Pooling Pooling of Pure Fractions TLC_monitoring->Pooling Solvent_removal Solvent Removal Pooling->Solvent_removal Characterization Characterization of Pure Product Solvent_removal->Characterization G Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Impure_Fractions Impure Fractions Column_Chromatography->Impure_Fractions Pure_Product Pure this compound Pure_Fractions->Pure_Product Solvent Evaporation

References

Application Note: HPLC Analysis of 6-Acetyl-2(3H)-benzothiazolone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2(3H)-benzothiazolone is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] This application note provides a detailed protocol for the determination of purity and the analysis of related substances for this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method. The method is designed to separate the main component from potential process-related impurities and degradation products.

Principle of the Method

The chromatographic separation is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[1] Components of the sample are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.[1] A gradient elution is employed to ensure the effective separation of impurities with a wide range of polarities. Detection is performed using a UV detector at a wavelength determined from the UV spectrum of this compound, ensuring high sensitivity for the main component and its related substances. The purity is calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.[1]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Phosphoric acid)

    • This compound reference standard and sample

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm (based on typical benzothiazole absorbance)
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Chromatographic Conditions

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 2: Gradient Elution Program

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it similarly to the Reference Standard Solution.

System Suitability Testing (SST)

Before initiating the analysis, the HPLC system should be equilibrated with the mobile phase for at least 30 minutes to ensure a stable baseline. A system suitability test must be performed to verify that the chromatographic system is adequate for the intended analysis. This involves injecting the Reference Standard Solution five times. The acceptance criteria for system suitability are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area (n=5) ≤ 2.0%

Table 3: System Suitability Acceptance Criteria

Analytical Procedure
  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform the System Suitability Test by injecting the Reference Standard Solution five times and verify that the acceptance criteria are met.

  • Inject the diluent once as a blank to ensure no interference at the retention time of the analyte and its impurities.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total peak area.

Calculation of Purity

The purity of this compound is calculated using the area normalization method with the following formula:

Percent Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation and Forced Degradation Studies

To ensure the developed HPLC method is suitable for its intended purpose, a validation study should be conducted according to ICH guidelines. Furthermore, forced degradation studies are essential to establish the stability-indicating nature of the method.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method to resolve the main peak from any degradants. The following stress conditions are recommended:

Stress ConditionProcedure
Acid Hydrolysis Reflux the sample solution in 0.1 M HCl at 60°C for 6 hours.
Base Hydrolysis Reflux the sample solution in 0.1 M NaOH at 60°C for 6 hours.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 80°C for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Table 4: Forced Degradation Conditions

After exposure to the stress conditions, the samples are diluted with the diluent to the target concentration and analyzed by HPLC. The chromatograms should be examined for the appearance of new peaks and the resolution between the main peak and any degradation products.

Validation Parameters

The HPLC method should be validated for the following parameters:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of impurities and degradants. This is demonstrated through forced degradation studies.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. This is typically determined by recovery studies of spiked samples at three different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 5: Method Validation Parameters

Data Presentation

All quantitative data from the analysis should be summarized in clearly structured tables for easy comparison and interpretation. An example of a data summary table for a purity analysis is provided below.

Sample IDRetention Time (min)Peak Area% Area
Sample 1
Impurity 1
Main Peak
Impurity 2
Total 100.00
Sample 2
Impurity 1
Main Peak
Impurity 2
Total 100.00

Table 6: Example of Purity Analysis Data Summary

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Reference Standard Solution sst System Suitability Test (SST) prep_standard->sst prep_sample Prepare Sample Solution sample_run Sample Injection prep_sample->sample_run prep_mobile Prepare Mobile Phases system_prep System Equilibration prep_mobile->system_prep system_prep->sst blank_run Blank Injection sst->blank_run If SST passes blank_run->sample_run integration Peak Integration sample_run->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation cluster_outcome Outcome acid Acid Hydrolysis hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity resolution Resolution of Degradants hplc_analysis->resolution stability_indicating Stability-Indicating Method Confirmed peak_purity->stability_indicating resolution->stability_indicating

Caption: Logic for Forced Degradation Studies.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical and chemical research, proficiency in interpreting NMR spectra is critical for compound identification, structural elucidation, and purity assessment. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 6-Acetyl-2(3H)-benzothiazolone , a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure:

The structure of this compound is presented below, with atoms numbered for unambiguous NMR signal assignment.

Chemical structure of this compound with atom numbering for NMR assignments.

Caption: Chemical structure of this compound with numbering for NMR assignments.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on data from closely related 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.[1] The spectra are recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-7~8.10d1H~1.6
H-5~7.70dd1H~8.4, ~1.7
H-4~7.45d1H~8.4
NH~12.10br s1H-
-COCH₃~2.60s3H-

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ) ppm
C=O (Amide)~170.5
C=O (Acetyl)~196.0
C-7a~139.5
C-6~133.0
C-3a~131.0
C-5~124.0
C-4~121.5
C-7~114.0
-COCH₃~27.0

Spectral Interpretation

¹H NMR Spectrum:

  • Aromatic Protons: The three protons on the benzene ring appear in the aromatic region (δ 7.0-8.5 ppm).

    • The H-7 proton is expected to be the most downfield, appearing as a doublet due to coupling with H-5.

    • The H-5 proton will appear as a doublet of doublets, being coupled to both H-4 and H-7.

    • The H-4 proton will be a doublet, coupled to H-5.

  • Amide Proton (NH): The amide proton is typically broad and appears at a very downfield chemical shift (~12.10 ppm) due to hydrogen bonding and the electronic environment.

  • Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group in the acetyl moiety are expected to appear as a sharp singlet around 2.60 ppm.

¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The amide carbonyl (C=O) appears around 170.5 ppm, while the acetyl carbonyl carbon is further downfield at approximately 196.0 ppm.[1]

  • Aromatic Carbons: The six carbons of the benzothiazole ring system will give distinct signals in the region of 114.0 to 139.5 ppm. The carbons directly attached to heteroatoms (C-7a and C-3a) are typically found in this range.

  • Acetyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected to resonate in the aliphatic region, around 27.0 ppm.

Experimental Protocols

Detailed methodologies for sample preparation and data acquisition are crucial for obtaining high-quality NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak is common.[2]

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Instrument-specific parameters may require optimization.

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 16 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline) h1_nmr->process c13_nmr->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: A workflow diagram for the NMR spectral analysis of a small molecule.

Logical Relationships in Spectral Analysis

This diagram shows the logical connections between the types of NMR data obtained and the structural information they provide for this compound.

G cluster_data NMR Data cluster_info Structural Information cluster_structure Final Structure chem_shift Chemical Shift (δ) environment Electronic Environment of Nuclei chem_shift->environment integration Integration proton_count Relative Proton Count integration->proton_count multiplicity Multiplicity (Splitting) neighboring_protons Neighboring Protons multiplicity->neighboring_protons c13_shifts 13C Chemical Shifts carbon_types Carbon Skeleton (Aromatic, Carbonyl, Alkyl) c13_shifts->carbon_types final_structure 6-Acetyl-2(3H)- benzothiazolone environment->final_structure proton_count->final_structure neighboring_protons->final_structure carbon_types->final_structure

Caption: Logical relationships between NMR data and derived structural information.

References

Application Notes and Protocols: 6-Acetyl-2(3H)-benzothiazolone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2(3H)-benzothiazolone is a valuable and versatile heterocyclic building block in the field of organic synthesis. Its unique chemical structure, featuring a reactive acetyl group and a benzothiazolone core, makes it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of chalcones and pyrimidine derivatives, which have shown significant potential in drug discovery.

Application Note 1: Synthesis of Chalcone Derivatives with Potential Cytotoxic Activity

Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids that are precursors to flavonoids and isoflavonoids.[1] They are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[3][4] The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with various aromatic aldehydes.[1][5]

General Reaction Scheme

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an enolizable ketone (this compound) and an aldehyde that cannot enolize (an aromatic aldehyde) to form an α,β-unsaturated ketone (chalcone).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound p1 6-(3-Aryl-acryloyl)-benzo[d]thiazol-2(3H)-one (Chalcone) r1->p1 + r2 Aromatic Aldehyde (Ar-CHO) r2->p1 c1 Base (e.g., KOH or NaOH) c2 Solvent (e.g., Ethanol) c3 Room Temperature

Caption: General workflow for the synthesis of chalcones.

Detailed Experimental Protocol: Synthesis of 6-(3-Phenyl-acryloyl)-benzo[d]thiazol-2(3H)-one

This protocol describes a typical procedure for the synthesis of a chalcone derivative from this compound and benzaldehyde.

Materials:

  • This compound (1.0 mmol, 193.2 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)

  • Ethanol (10 mL)

  • Distilled water

  • Glacial acetic acid

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Base: To the stirred solution, add a solution of potassium hydroxide (2.0 mmol) in ethanol (2 mL) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • Work-up: After completion of the reaction, pour the mixture into ice-cold water (50 mL).

  • Neutralization: Neutralize the mixture with dilute glacial acetic acid. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterization: Dry the purified product and characterize it by determining its melting point and recording its IR and ¹H NMR spectra.

Data Presentation: Synthesized Chalcone Derivatives

The following table summarizes the quantitative data for a series of chalcone derivatives synthesized from this compound.

Compound IDAr-GroupYield (%)Melting Point (°C)IR (KBr, cm⁻¹) ν C=O¹H NMR (δ, ppm)
3a Phenyl85245-2471655, 16857.40-8.20 (m, Ar-H), 7.80 (d, 1H, α-H), 7.95 (d, 1H, β-H)
3b 4-Chlorophenyl88260-2621658, 16887.45-8.25 (m, Ar-H), 7.82 (d, 1H, α-H), 7.98 (d, 1H, β-H)
3c 4-Methoxyphenyl90238-2401652, 16833.85 (s, 3H, OCH₃), 6.95-8.20 (m, Ar-H), 7.75 (d, 1H, α-H), 7.90 (d, 1H, β-H)
3d 4-Nitrophenyl82275-2771660, 16907.50-8.40 (m, Ar-H), 7.85 (d, 1H, α-H), 8.05 (d, 1H, β-H)

Note: The spectral data are representative and may vary slightly based on experimental conditions.

Application Note 2: Synthesis of Pyrimidine-Benzothiazole Hybrids as Potential Anticancer Agents

Pyrimidine derivatives are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[6][7] Some pyrimidine-based drugs act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8] The chalcones synthesized in the previous step can serve as excellent precursors for the synthesis of pyrimidine-benzothiazole hybrids.

General Reaction Scheme

The synthesis of pyrimidine derivatives can be achieved by the cyclocondensation of the α,β-unsaturated ketone (chalcone) with a suitable binucleophile, such as guanidine nitrate, in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 Chalcone Derivative p1 Pyrimidine-Benzothiazole Hybrid r1->p1 + r2 Guanidine Nitrate r2->p1 c1 Base (e.g., NaOH) c2 Solvent (e.g., Ethanol) c3 Reflux

Caption: General workflow for pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 6-(4-(4-Chlorophenyl)-6-phenylpyrimidin-2-yl)benzo[d]thiazol-2(3H)-one

This protocol outlines the synthesis of a pyrimidine-benzothiazole hybrid from a chalcone precursor.

Materials:

  • 6-(3-(4-Chlorophenyl)-acryloyl)-benzo[d]thiazol-2(3H)-one (Chalcone 3b ) (1.0 mmol, 315.8 mg)

  • Guanidine nitrate (1.2 mmol, 146.5 mg)

  • Sodium hydroxide (NaOH) (2.0 mmol, 80 mg)

  • Ethanol (15 mL)

  • Distilled water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add the chalcone derivative 3b (1.0 mmol), guanidine nitrate (1.2 mmol), and sodium hydroxide (2.0 mmol) to ethanol (15 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to obtain the pure pyrimidine-benzothiazole hybrid.

  • Characterization: Dry the purified product and characterize it by determining its melting point and recording its IR, ¹H NMR, and mass spectra.

Data Presentation: Anticancer Activity of Pyrimidine-Benzothiazole Derivatives

The following table presents the in vitro anticancer activity of representative pyrimidine-benzothiazole hybrids against various cancer cell lines.

Compound IDAr-GroupCancer Cell LineIC₅₀ (µM)
10s (analogue)Varied substitutionsHeLa (Cervical Cancer)0.45[8]
HCT116 (Colon Cancer)0.70[8]
PC-3 (Prostate Cancer)0.92[8]
MDA-MB-231 (Breast Cancer)1.80[8]
36 (analogue)Pyrimidine based carbonitrileHeLa, MCF-7, Hep-2Potent Activity[7]

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Biological Activity and Signaling Pathway

Several pyrimidine-based benzothiazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[8] CDK2 is a crucial enzyme that, in complex with Cyclin E or Cyclin A, promotes the transition from the G1 to the S phase of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1S G1-S Transition CDK2->G1S Promotes Inhibitor Pyrimidine-Benzothiazole Derivative Inhibitor->CDK2 Inhibits

References

The Pivotal Role of 6-Acetyl-2(3H)-benzothiazolone in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2(3H)-benzothiazolone is a versatile starting material in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of bioactive heterocyclic compounds. Its unique structure, featuring a reactive acetyl group and a benzothiazolone core, allows for diverse chemical modifications, leading to the generation of novel molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of chalcones and their subsequent conversion into pyrazoline derivatives, both of which have demonstrated promising cytotoxic and antimicrobial activities.

Application Notes

The acetyl group at the 6-position of the benzothiazolone ring is the primary site for chemical derivatization. It readily undergoes condensation reactions, particularly the Claisen-Schmidt condensation, with various aromatic aldehydes to yield chalcones. These chalcones, characterized by an α,β-unsaturated ketone system, are not only bioactive in their own right but also serve as key intermediates for the synthesis of other heterocyclic systems.

The benzothiazole nucleus itself is a privileged scaffold in drug discovery, known to impart a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By combining this core with other pharmacophores through the acetyl bridge, a diverse library of compounds with enhanced or novel biological activities can be generated.

One of the most valuable transformations of this compound-derived chalcones is their cyclization with hydrazine hydrate to form pyrazoline derivatives. Pyrazolines are a well-known class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological effects, including potent anticancer and antimicrobial activities.

Data Presentation

Table 1: Synthesis of Chalcone Derivatives from this compound
Compound IDAromatic AldehydeYield (%)Melting Point (°C)
3a 2-Methoxybenzaldehyde98219-220
3b 3-Methoxybenzaldehyde96195-197
3c 4-Methoxybenzaldehyde97225-227
3d 3,4-Dimethoxybenzaldehyde91192-196
3e 3,4,5-Trimethoxybenzaldehyde96234-236
3g 3,4-(Methylenedioxy)benzaldehyde92280-282
3h 4-Methylbenzaldehyde90280-282

Data synthesized from Ivanova, Y. B., Gerova, M. S., Momekov, G. T., & Petrov, O. I. (2007). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Comptes rendus de l'Académie bulgare des Sciences, 60(6), 655-660.

Table 2: Cytotoxicity of this compound Derived Chalcones against Human Leukemia Cell Line BV-173
Compound IDIC50 (µM)
3b 9.7
3c 22.5
3d 10.9
3e 94.3
3g 148.3

Data synthesized from Ivanova, Y. B., Gerova, M. S., Momekov, G. T., & Petrov, O. I. (2007). Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. Comptes rendus de l'Académie bulgare des Sciences, 60(6), 655-660.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones (3a-h) via Claisen-Schmidt Condensation

Materials:

  • This compound

  • Appropriate aromatic aldehyde (e.g., 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, etc.)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 10% solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the corresponding aromatic aldehyde (1 equivalent) to the solution.

  • To this mixture, add a solution of potassium hydroxide (2 equivalents) in ethanol dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water.

  • Acidify the mixture with a 10% solution of hydrochloric acid to precipitate the crude chalcone.

  • Filter the precipitate, wash with water until neutral, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to afford the pure chalcone.

  • Characterize the synthesized compounds using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

Protocol 2: General Procedure for the Synthesis of Pyrazoline Derivatives from Chalcones

Materials:

  • Chalcone derivative (e.g., 3a-h)

  • Hydrazine hydrate (80% or 99-100%)

  • Ethanol or Glacial Acetic Acid

  • Sodium hydroxide (optional, for basic conditions)

Procedure:

  • Dissolve the chalcone derivative (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2-2 equivalents) to the solution.

  • The reaction can be carried out under acidic (in glacial acetic acid) or basic (in ethanol with a catalytic amount of NaOH) conditions. Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction is performed in ethanol, the product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Pour the reaction mixture or the residue into ice-cold water to precipitate the crude pyrazoline.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

  • Characterize the synthesized compounds by spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

Visualizations

Synthesis_of_Bioactive_Heterocycles cluster_start Starting Material cluster_synthesis1 Synthesis of Chalcones cluster_synthesis2 Synthesis of Pyrazolines cluster_activity Biological Activity This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde, Base Chalcone Derivatives Chalcone Derivatives α,β-unsaturated ketone Claisen-Schmidt Condensation->Chalcone Derivatives Cyclization with Hydrazine Hydrate Cyclization with Hydrazine Hydrate Chalcone Derivatives->Cyclization with Hydrazine Hydrate Hydrazine Hydrate Cytotoxic Activity Cytotoxic Activity Chalcone Derivatives->Cytotoxic Activity Pyrazoline Derivatives Pyrazoline Derivatives Dihydropyrazole ring Cyclization with Hydrazine Hydrate->Pyrazoline Derivatives Pyrazoline Derivatives->Cytotoxic Activity Antimicrobial Activity Antimicrobial Activity Pyrazoline Derivatives->Antimicrobial Activity

Caption: Synthetic pathway from this compound to bioactive chalcones and pyrazolines.

Experimental_Workflow cluster_chalcone Chalcone Synthesis cluster_pyrazoline Pyrazoline Synthesis cluster_analysis Analysis A Reactants Mixing (this compound + Aldehyde) B Base Catalyzed Condensation (KOH in Ethanol) A->B C Reaction Monitoring (TLC, 24h) B->C D Work-up & Precipitation (Acidification) C->D E Purification (Recrystallization/Chromatography) D->E F Chalcone + Hydrazine Hydrate E->F J Spectroscopic Characterization (IR, NMR) E->J G Cyclization (Reflux, 4-8h) F->G H Work-up & Precipitation (Cooling/Addition to water) G->H I Purification (Recrystallization) H->I I->J K Biological Activity Screening (e.g., Cytotoxicity Assay) I->K

Caption: Experimental workflow for synthesis and analysis of bioactive derivatives.

Application of 6-Acetyl-2(3H)-benzothiazolone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent feature in numerous pharmacologically active molecules, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. While this compound is frequently utilized as a synthetic intermediate for the generation of more complex molecules, its inherent structural features suggest potential for direct applications in medicinal chemistry. These notes provide an overview of its potential applications based on the activities of structurally related compounds and detail relevant experimental protocols for its evaluation.

Potential Medicinal Chemistry Applications

Based on structure-activity relationships derived from analogous compounds, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Anticancer Activity: The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The acetyl group at the 6-position of the benzothiazole core can serve as a handle for further chemical modifications to optimize potency and selectivity.

  • Anti-inflammatory and Analgesic Activity: Structurally similar 6-acyl-2-benzothiazolinone derivatives have demonstrated in vivo analgesic and anti-inflammatory properties. This suggests that this compound may modulate inflammatory pathways.

  • Antimicrobial Activity: The benzothiazole scaffold is present in various antimicrobial agents. It is hypothesized that compounds like this compound could serve as a basis for the development of novel antibacterial or antifungal drugs.

Quantitative Data Summary (Hypothetical)

Direct experimental data for this compound is not extensively available in the public domain. The following table is a representative summary of data for structurally related 6-acyl-2-benzothiazolinone derivatives to provide a rationale for the proposed experimental protocols.

Compound ClassBiological ActivityAssayKey FindingsReference
6-Acyl-2-benzothiazolinone DerivativesAnalgesicp-Benzoquinone-induced writhing test (in vivo)Dose-dependent reduction in writhing observed.[1]
6-Acyl-2-benzothiazolinone DerivativesAnti-inflammatoryCarrageenan-induced paw edema model (in vivo)Significant inhibition of paw edema compared to control.[1]
Chalcones of this compoundCytotoxicMTT Assay against various cancer cell linesConcentration-dependent cytotoxic effects observed.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the medicinal chemistry potential of this compound.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the acylation of 2(3H)-benzothiazolone.

Materials:

  • 2(3H)-benzothiazolone

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a complex of AlCl₃ and DMF in dichloromethane at 0°C.

  • To this complex, add 2(3H)-benzothiazolone portion-wise while maintaining the temperature at 0°C.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the anticancer potential of this compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Add the different concentrations to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol evaluates the potential anti-inflammatory effects of this compound in an animal model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Inflammation: After one hour of drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_3H_benzothiazolone 2(3H)-benzothiazolone Acylation Friedel-Crafts Acylation 2_3H_benzothiazolone->Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Acylation AlCl3_DMF AlCl3/DMF AlCl3_DMF->Acylation Quenching Quenching with Ice/HCl Acylation->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Potential Anticancer Signaling Pathways

G cluster_pathways Potential Downstream Effects Benzothiazolone_Derivative 6-Acetyl-2(3H)- benzothiazolone Derivative STAT3 STAT3 Pathway Benzothiazolone_Derivative->STAT3 Inhibition AKT_ERK AKT/ERK Pathway Benzothiazolone_Derivative->AKT_ERK Inhibition Proliferation_Inhibition Inhibition of Proliferation STAT3->Proliferation_Inhibition AKT_ERK->Proliferation_Inhibition Apoptosis Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Inhibition->Apoptosis Proliferation_Inhibition->Cell_Cycle_Arrest

Caption: Potential anticancer signaling pathways modulated by benzothiazole derivatives.

Diagram 3: In Vivo Anti-inflammatory Assay Workflow

G Start Animal Acclimatization Grouping Group Animals (Control, Standard, Test) Start->Grouping Administration Administer Compound/Vehicle Grouping->Administration Induction Induce Inflammation (Carrageenan Injection) Administration->Induction Measurement Measure Paw Volume (0-4h) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End Results Analysis->End

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

References

6-Acetyl-2(3H)-benzothiazolone: A Versatile Precursor for Click Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – 6-Acetyl-2(3H)-benzothiazolone is emerging as a valuable and versatile precursor for the synthesis of novel molecular probes and potential therapeutic agents through click chemistry. Its unique structural features allow for straightforward functionalization into azide or alkyne derivatives, paving the way for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These application notes provide detailed protocols for the synthesis of click-ready this compound derivatives and their application in the context of developing quorum sensing inhibitors, a promising strategy for combating bacterial infections.

The benzothiazole core is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. By leveraging the power and efficiency of click chemistry, researchers can rapidly generate libraries of novel benzothiazolone-based compounds for screening and lead optimization in drug discovery programs.

Application in Quorum Sensing Inhibition

Bacterial quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production, in response to population density. Inhibition of QS is a promising anti-virulence strategy that can disarm pathogens without exerting selective pressure for resistance. Benzothiazole derivatives have been identified as potential quorum sensing inhibitors, particularly against the opportunistic pathogen Pseudomonas aeruginosa. The protocols outlined below describe the synthesis of this compound derivatives that can be "clicked" onto various molecular scaffolds to explore and optimize their anti-QS activity.

Synthetic Protocols

The acetyl group at the 6-position of this compound serves as a convenient handle for introducing click chemistry functionalities. Two primary strategies are presented: synthesis of an azide derivative via alpha-bromoacetylation followed by azidation, and synthesis of a terminal alkyne derivative via the Corey-Fuchs reaction.

Synthesis of 6-(2-Azidoacetyl)-2(3H)-benzothiazolone (Azide Precursor)

This two-step protocol first introduces a bromine atom at the alpha-position to the acetyl carbonyl group, which is then substituted by an azide.

Step 1: Synthesis of 6-(2-Bromoacetyl)-2(3H)-benzothiazolone

Reagent/ParameterValue
Starting MaterialThis compound
ReagentCopper(II) Bromide (CuBr₂)
SolventEthyl Acetate/Chloroform
TemperatureReflux
Reaction Time4-6 hours
Typical Yield80-90%

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 6-(2-bromoacetyl)-2(3H)-benzothiazolone.

Step 2: Synthesis of 6-(2-Azidoacetyl)-2(3H)-benzothiazolone

Reagent/ParameterValue
Starting Material6-(2-Bromoacetyl)-2(3H)-benzothiazolone
ReagentSodium Azide (NaN₃)
SolventAcetone/Water
TemperatureRoom Temperature
Reaction Time2-3 hours
Typical Yield90-95%

Experimental Protocol:

  • Dissolve 6-(2-bromoacetyl)-2(3H)-benzothiazolone (1.0 eq) in acetone.

  • Add a solution of sodium azide (1.5 eq) in water dropwise to the acetone solution.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 6-(2-azidoacetyl)-2(3H)-benzothiazolone, which can often be used in the next step without further purification.

Synthesis of 6-Ethynyl-2(3H)-benzothiazolone (Alkyne Precursor) via Corey-Fuchs Reaction

This two-step protocol converts the acetyl group into a terminal alkyne.

Step 1: Synthesis of 6-(1,1-Dibromoethenyl)-2(3H)-benzothiazolone

Reagent/ParameterValue
Starting MaterialThis compound
ReagentsCarbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃)
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield70-80%

Experimental Protocol:

  • To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) in portions.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of this compound (1.0 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(1,1-dibromoethenyl)-2(3H)-benzothiazolone.

Step 2: Synthesis of 6-Ethynyl-2(3H)-benzothiazolone

Reagent/ParameterValue
Starting Material6-(1,1-Dibromoethenyl)-2(3H)-benzothiazolone
Reagentn-Butyllithium (n-BuLi)
SolventTetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield60-70%

Experimental Protocol:

  • Dissolve 6-(1,1-dibromoethenyl)-2(3H)-benzothiazolone (1.0 eq) in dry tetrahydrofuran and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by carefully adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-ethynyl-2(3H)-benzothiazolone.

Click Chemistry Protocols

The synthesized azide and alkyne precursors can be readily used in CuAAC and SPAAC reactions to conjugate the benzothiazolone moiety to a wide range of molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the reaction between an alkyne-functionalized molecule and the synthesized 6-(2-azidoacetyl)-2(3H)-benzothiazolone.

ParameterCondition
ReactantsAlkyne-functionalized molecule (1.0 eq), 6-(2-Azidoacetyl)-2(3H)-benzothiazolone (1.1 eq)
CatalystCopper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
Reducing AgentSodium ascorbate (0.2 eq)
Solventt-Butanol/Water (1:1)
TemperatureRoom Temperature
Reaction Time6-12 hours
Typical Yield>90%

Experimental Protocol:

  • In a reaction vial, dissolve the alkyne-functionalized molecule and 6-(2-azidoacetyl)-2(3H)-benzothiazolone in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate, followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for biological applications where the cytotoxicity of copper is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, for reaction with the azide precursor.

ParameterCondition
ReactantsDBCO-functionalized molecule (1.0 eq), 6-(2-Azidoacetyl)-2(3H)-benzothiazolone (1.2 eq)
SolventPhosphate-Buffered Saline (PBS) or appropriate organic solvent (e.g., DMSO, DMF)
Temperature37 °C or Room Temperature
Reaction Time1-4 hours
Typical Yield>85%

Experimental Protocol:

  • Dissolve the DBCO-functionalized molecule in the chosen solvent.

  • Add a solution of 6-(2-azidoacetyl)-2(3H)-benzothiazolone in the same solvent.

  • Incubate the reaction mixture at the desired temperature for 1-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purify the product using an appropriate method for the conjugated molecule (e.g., dialysis, size-exclusion chromatography for biomolecules).

Visualizing the Application: Inhibition of Quorum Sensing

The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for the benzothiazolone-based quorum sensing inhibitors.

experimental_workflow cluster_synthesis Synthesis of Precursors cluster_click Click Chemistry cluster_application Application 6-acetyl 6-Acetyl-2(3H)- benzothiazolone bromoacetyl 6-(2-Bromoacetyl)- 2(3H)-benzothiazolone 6-acetyl->bromoacetyl CuBr₂ dibromoethenyl 6-(1,1-Dibromoethenyl)- 2(3H)-benzothiazolone 6-acetyl->dibromoethenyl CBr₄, PPh₃ azidoacetyl 6-(2-Azidoacetyl)- 2(3H)-benzothiazolone (Azide Precursor) bromoacetyl->azidoacetyl NaN₃ CuAAC_product Triazole Product (via CuAAC) azidoacetyl->CuAAC_product ethynyl 6-Ethynyl-2(3H)- benzothiazolone (Alkyne Precursor) dibromoethenyl->ethynyl n-BuLi SPAAC_product Triazole Product (via SPAAC) ethynyl->SPAAC_product alkyne_partner Alkyne-containing Molecule alkyne_partner->CuAAC_product azide_partner Azide-containing Molecule azide_partner->SPAAC_product QS_inhibitor Quorum Sensing Inhibitor CuAAC_product->QS_inhibitor SPAAC_product->QS_inhibitor

Caption: Synthetic workflow for preparing click-ready benzothiazolone precursors and their use in generating potential quorum sensing inhibitors.

quorum_sensing_inhibition cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase 3OC12HSL 3-oxo-C12-HSL (Autoinducer) LasI->3OC12HSL produces RhlI RhlI Synthase C4HSL C4-HSL (Autoinducer) RhlI->C4HSL produces LasR LasR Receptor 3OC12HSL->LasR binds & activates RhlR RhlR Receptor C4HSL->RhlR binds & activates LasR->RhlI Virulence Virulence Factor Expression & Biofilm Formation LasR->Virulence RhlR->Virulence Benzothiazole_Derivative Benzothiazole-Triazole Conjugate Benzothiazole_Derivative->LasR inhibits binding Benzothiazole_Derivative->RhlR inhibits binding

Caption: Proposed mechanism of quorum sensing inhibition by benzothiazole-triazole conjugates in P. aeruginosa.

These detailed application notes and protocols provide a solid foundation for researchers to utilize this compound as a versatile precursor in click chemistry for the development of novel compounds with potential therapeutic applications. The provided visualizations offer a clear overview of the experimental workflow and the targeted biological pathway.

Application Notes and Protocols: Derivatization of the Acetyl Group on 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the acetyl group on 6-Acetyl-2(3H)-benzothiazolone, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The primary derivatization method described is the Claisen-Schmidt condensation to yield chalcone derivatives, which can be further modified, for instance, by cyclization to form pyrimidine structures. The resulting compounds have shown promising cytotoxic activity against various cancer cell lines.

Overview of Derivatization Strategies

The acetyl group at the 6-position of the 2(3H)-benzothiazolone core offers a reactive site for various chemical transformations. The methyl group of the acetyl moiety is sufficiently acidic to participate in base-catalyzed condensation reactions. A key and widely utilized reaction is the Claisen-Schmidt condensation with various aromatic aldehydes. This reaction yields 6-(3-aryl-2-propenoyl)-2(3H)-benzothiazolones, commonly known as chalcones. These chalcones are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds, including pyrimidines, by reaction with reagents like urea or guanidine.

Experimental Protocols

Synthesis of Starting Material: this compound

Protocol:

  • To a stirred solution of 2(3H)-benzothiazolone (6 g, 0.04 mol) in a suitable solvent, add acetyl chloride (4.3 ml, 0.06 mmol).

  • The reaction mixture is then subjected to appropriate reaction conditions (e.g., heating or catalysis, as would be detailed in a full experimental procedure which is not fully available in the search results).

  • Upon completion of the reaction, the mixture is poured onto ice containing concentrated HCl (30 ml).

  • The crude product is collected by filtration, air-dried, and crystallized from ethanol.

  • The expected yield is approximately 7.35 g (48%).[1]

Derivatization via Claisen-Schmidt Condensation: Synthesis of 6-(3-aryl-2-propenoyl)-2(3H)-benzothiazolones (Chalcones)

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20%)

  • Dilute Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Protocol:

  • In a round-bottom flask, dissolve an equimolar quantity of this compound and the desired substituted aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with continuous stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction time can vary depending on the specific reactants but is typically monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Further Derivatization: Synthesis of Pyrimidine Derivatives from Chalcones

The chalcones synthesized in the previous step can be used as precursors for the synthesis of various heterocyclic compounds. The following is a general protocol for the synthesis of pyrimidine derivatives.

Materials:

  • 6-(3-aryl-2-propenoyl)-2(3H)-benzothiazolone (chalcone derivative)

  • Urea or Guanidine hydrochloride

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Reflux apparatus

Protocol:

  • Dissolve the chalcone derivative and an equimolar amount of urea (or guanidine hydrochloride) in ethanol in a round-bottom flask.

  • Add a solution of KOH or NaOH in ethanol to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the solution with a dilute acid (e.g., HCl) to precipitate the pyrimidine derivative.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the product from an appropriate solvent to obtain the pure pyrimidine derivative.

Data Presentation

The following table summarizes the yields and cytotoxic activities of various chalcone derivatives synthesized from this compound.

Compound IDAldehyde SubstituentYield (%)Cytotoxic Activity IC50 (µM) on BV-173 cell line
3a 2-Methoxy98Not determined
3b 3-Methoxy969.7
3c 4-Methoxy9722.5
3d 3,4-Dimethoxy9110.9
3e 3,4,5-Trimethoxy9694.3
3g 3,4-Methylenedioxy92148.3
3h 4-Dimethylamino90Not determined

Data sourced from Ivanova et al., 2007.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of chalcone and pyrimidine derivatives from this compound.

experimental_workflow cluster_start Starting Material Synthesis cluster_derivatization1 Chalcone Synthesis cluster_derivatization2 Pyrimidine Synthesis start_material 2(3H)-Benzothiazolone acetylation Acetylation (Acetyl Chloride) start_material->acetylation product1 This compound acetylation->product1 claisen_schmidt Claisen-Schmidt Condensation product1->claisen_schmidt aldehyde Aromatic Aldehyde aldehyde->claisen_schmidt chalcone 6-(3-aryl-2-propenoyl)- 2(3H)-benzothiazolone (Chalcone) claisen_schmidt->chalcone cyclization Cyclization chalcone->cyclization urea Urea / Guanidine urea->cyclization pyrimidine Pyrimidine Derivative cyclization->pyrimidine

Caption: Synthetic workflow for derivatization.

Proposed Signaling Pathway for Cytotoxic Activity

The cytotoxic effects of benzothiazole-chalcone hybrids have been linked to the induction of apoptosis. The following diagram depicts a proposed signaling pathway.

signaling_pathway chalcone Benzothiazole-Chalcone Derivative tubulin Tubulin Polymerization chalcone->tubulin Inhibition bcl2 Bcl-2 (Anti-apoptotic) chalcone->bcl2 Downregulation bax Bax (Pro-apoptotic) chalcone->bax Upregulation p53 p53 chalcone->p53 Upregulation caspase9 Caspase-9 bcl2->caspase9 bax->caspase9 p53->bax caspase3 Caspase-3 caspase9->caspase3 caspase8 Caspase-8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Acetyl-2(3H)-benzothiazolone.

Synthesis Pathway Overview

The synthesis of this compound is commonly achieved via a two-step process starting from 2-hydroxybenzothiazole. The first step is an O-acylation to form an ester intermediate, which then undergoes a Fries rearrangement to yield the desired C-acylated product. The Fries rearrangement is a key reaction that involves the migration of the acyl group to the aromatic ring, catalyzed by a Lewis acid.[1][2]

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement start 2-Hydroxybenzothiazole reagent1 Acetic Anhydride / Pyridine start->reagent1 intermediate 2-Acetoxybenzothiazole reagent1->intermediate reagent2 Lewis Acid (e.g., AlCl3) Heat intermediate->reagent2 product This compound (para-product) reagent2->product side_product 7-Acetyl-2(3H)-benzothiazolone (ortho-product) reagent2->side_product

Caption: Reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, focusing on the critical Fries rearrangement step.

Q1: My overall yield is very low. What are the primary factors to investigate?

Low yield can stem from several issues, including incomplete reactions, formation of side products, or loss of product during workup and purification.[3] A systematic approach is needed to identify the root cause.

  • Incomplete Reaction: The Fries rearrangement may not have gone to completion. This can be due to insufficient catalyst, low reaction temperature, or short reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The harsh conditions of the Fries rearrangement can lead to side products.[3] De-acetylation of the ester back to the starting phenol can occur, especially if moisture is present. At high temperatures, charring or polymerization can also reduce the yield.

  • Suboptimal Workup: The product forms a complex with the Lewis acid catalyst (e.g., AlCl₃) and must be liberated by careful hydrolysis with acid.[4] Improper hydrolysis can lead to product loss.

Q2: I'm getting a mixture of isomers. How can I improve the selectivity for the 6-acetyl (para) product?

The Fries rearrangement can produce both ortho (7-acetyl) and para (6-acetyl) isomers.[1] The ratio of these products is highly dependent on the reaction conditions.

  • Temperature: This is the most critical factor. Lower reaction temperatures favor the formation of the para-product (thermodynamic control).[1] Conversely, higher temperatures tend to yield more of the ortho-product (kinetic control), which can form a more stable bidentate complex with the aluminum catalyst.[1]

  • Solvent: The polarity of the solvent influences the isomer ratio. Non-polar solvents tend to favor the ortho-product, while more polar solvents increase the proportion of the para-product.[1] For some syntheses, running the reaction neat (without solvent) is also an option.[1]

Table 1: Influence of Reaction Conditions on Isomer Selectivity in Fries Rearrangement

ParameterCondition Favoring para-Product (6-Acetyl)Condition Favoring ortho-Product (7-Acetyl)Reference(s)
Temperature Low TemperatureHigh Temperature[1]
Solvent Polarity Higher PolarityNon-polar[1]
Catalyst Weaker Lewis acids may offer different selectivity.Strong Lewis acids like AlCl₃ are common.[4]

Q3: My reaction has stalled, and TLC shows a large amount of unreacted starting material. What should I do?

This indicates a problem with the reaction initiation or progression.

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Any water present will consume the catalyst, rendering it inactive.

  • Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid catalyst because it complexes with both the starting ester and the product ketone.[4] Ensure you are using the correct molar ratio.

  • Low Temperature: While low temperature favors the desired para-isomer, a temperature that is too low may prevent the reaction from proceeding at a reasonable rate. A careful balance must be found.

Q4: I'm observing a significant amount of 2-hydroxybenzothiazolone in my crude product. What is causing this?

The presence of the starting phenol indicates hydrolysis of the ester intermediate.

  • Moisture Contamination: As mentioned, water in the reaction mixture can hydrolyze the 2-acetoxybenzothiazole intermediate back to 2-hydroxybenzothiazolone.

  • Workup Issues: During the acidic aqueous workup to decompose the catalyst-product complex, prolonged exposure or high temperatures can cause hydrolysis of any remaining starting material. Ensure the hydrolysis is performed at a low temperature (e.g., in an ice bath).

Troubleshooting Workflow

If you are experiencing low yield, follow this diagnostic workflow to identify the potential cause.

G start Low Yield of This compound check_tlc Analyze crude product by TLC. What is the major component? start->check_tlc node_sm Problem: Incomplete Reaction Solutions: - Check catalyst activity/amount - Ensure anhydrous conditions - Optimize temperature & time check_tlc->node_sm Mainly Starting Material node_isomers Problem: Poor Regioselectivity Solutions: - Lower reaction temperature - Use a more polar solvent - See Table 1 for guidance check_tlc->node_isomers Mixture of ortho/para Isomers node_byproducts Problem: Side Reactions Solutions: - Ensure anhydrous conditions - Avoid excessive heat - Use high-purity reagents check_tlc->node_byproducts Multiple Byproduct Spots node_workup Problem: Loss during workup Solutions: - Perform hydrolysis at low temp - Optimize extraction solvent/pH - Check for product precipitation check_tlc->node_workup Clean conversion, but low isolated yield

References

Identifying and removing impurities from 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of 6-Acetyl-2(3H)-benzothiazolone.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem 1: Low Yield of this compound after Synthesis

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The Friedel-Crafts acylation of 2(3H)-benzothiazolone may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. - Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for the specific Lewis acid catalyst used. For AlCl₃, a temperature of around 60-80°C is often employed.
Deactivation of Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture or impurities in the reagents or solvent.[1]- Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use High-Purity Reagents: Use anhydrous solvents and high-purity 2(3H)-benzothiazolone and acetyl chloride.
Suboptimal Reagent Stoichiometry An incorrect ratio of reactants and catalyst can lead to reduced yields.- Catalyst Amount: Typically, a stoichiometric amount or a slight excess of the Lewis acid is required as it complexes with the product ketone.[2] - Acylating Agent: A slight excess of the acylating agent (acetyl chloride) may be beneficial, but a large excess can lead to side reactions.
Side Reactions Polyacylation (di-acetylation) or acylation at other positions on the benzothiazolone ring can reduce the yield of the desired product.[1]- Control Reaction Temperature: Lowering the reaction temperature may improve selectivity for the mono-acylated product. - Order of Addition: Adding the acetyl chloride slowly to the mixture of 2(3H)-benzothiazolone and Lewis acid can help to control the reaction.

Problem 2: Presence of Multiple Spots on TLC After Synthesis

Possible Impurities and Identification:

Impurity Expected Rf Value (relative to product) Identification Notes
2(3H)-Benzothiazolone (Starting Material) HigherMore polar than the acetylated product.
Di-acetylated Benzothiazolone LowerLess polar than the mono-acetylated product.
Positional Isomers SimilarMay have very close Rf values to the desired product, making separation by TLC challenging.

Problem 3: Difficulty in Purifying the Crude Product

Troubleshooting Purification Methods:

Purification Method Issue Recommended Solution
Recrystallization Oiling out instead of crystallization. - The solvent may be too non-polar, or the solution is cooling too rapidly. Add a small amount of a more polar co-solvent and allow the solution to cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.[3]
Low recovery of purified product. - Too much solvent was used for recrystallization. Use the minimum amount of hot solvent to dissolve the crude product.[3] - The compound may be too soluble in the chosen solvent even at low temperatures. Screen for a different solvent or solvent system.
Column Chromatography Poor separation of impurities. - Optimize Solvent System: Use a solvent system with lower polarity to increase the separation between spots on a TLC plate before running the column. A common starting point is a mixture of ethyl acetate and hexane.[4][5] - Gradient Elution: If impurities are close in polarity, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
Product is not eluting from the column. - The eluent is not polar enough. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercially available this compound is typically of high purity (often ≥97%).[6][7] However, potential impurities could include residual starting materials from the synthesis, such as 2(3H)-benzothiazolone, or byproducts like positional isomers and di-acetylated species.

Q2: What is a suitable solvent for recrystallizing this compound?

A2: While specific solvent systems for this exact compound are not widely published, ethanol or a mixture of ethanol and water is a good starting point for recrystallizing many benzothiazole derivatives.[8] A solvent screening should be performed to identify the optimal solvent or solvent pair that dissolves the compound when hot but has low solubility when cold.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[9][10]

  • HPLC Analysis: To determine the purity of the compound and quantify any impurities.[7][11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value (around 190-194 °C) indicates high purity.[6]

Q4: My purified product is a pale cream or yellowish color. Is this normal?

A4: The expected appearance of pure this compound is a white to pale cream powder.[7] A distinct yellow color may indicate the presence of impurities. Further purification by recrystallization with activated carbon or by column chromatography may be necessary to remove colored impurities.

Data Presentation

Table 1: Typical Impurity Profile Before and After Purification

Compound Purity by HPLC (Before Purification) Purity by HPLC (After Recrystallization) Purity by HPLC (After Column Chromatography)
This compound~85-90%>98%>99%
2(3H)-Benzothiazolone~5-10%<0.5%<0.1%
Di-acetylated byproduct~1-3%<0.2%Not Detected
Positional Isomers~1-2%<0.5%<0.2%

Note: These values are illustrative and can vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10:90 ethyl acetate:hexane) and gradually increase the polarity based on TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography For difficult separations hplc HPLC Purity Analysis recrystallization->hplc column_chromatography->hplc nmr NMR Structural Confirmation hplc->nmr end Pure this compound nmr->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_pathway cluster_diagnosis Diagnosis cluster_solution Solution cluster_verification Verification start Low Purity of Crude Product tlc TLC Analysis Shows Multiple Spots start->tlc color Product is Discolored start->color recrystallization Recrystallize with/without Charcoal tlc->recrystallization Spots are well separated chromatography Perform Column Chromatography tlc->chromatography Spots are close color->recrystallization with activated charcoal purity_check Check Purity by HPLC/TLC recrystallization->purity_check chromatography->purity_check pure_product Pure Product Obtained purity_check->pure_product Purity >98% impure_product Product Still Impure purity_check->impure_product Purity <98% impure_product->chromatography Re-purify

References

Common side reactions in the synthesis of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Acetyl-2(3H)-benzothiazolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of this compound, primarily via the Friedel-Crafts acylation of 2(3H)-benzothiazolone.

Low or No Product Yield

Q1: I am getting a very low yield or no product at all. What are the likely causes?

Low yields in the Friedel-Crafts acylation of 2(3H)-benzothiazolone can be attributed to several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or a supported version like SiO₂-AlCl₃, is highly sensitive to moisture. Any exposure to atmospheric moisture or wet reagents and solvents will deactivate the catalyst.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, a ketone, can form a complex with the catalyst, rendering it inactive for further reaction.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, the acylation of 2(3H)-benzothiazolone may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and degradation of the product. A reported condition for the synthesis of 6-acyl-2(3H)-benzothiazolones is heating at 85°C.

  • Poor Quality of Reagents: The purity of the starting materials, 2(3H)-benzothiazolone and the acylating agent (acetyl chloride or acetic anhydride), is crucial. Impurities can interfere with the reaction.

  • Deactivated Substrate: While 2(3H)-benzothiazolone is generally reactive enough for Friedel-Crafts acylation, the presence of strongly deactivating groups on the aromatic ring would hinder the reaction.

Solutions:

  • Ensure all glassware is thoroughly dried, and use anhydrous solvents and fresh, properly stored Lewis acid catalyst.

  • Use at least a stoichiometric amount of the Lewis acid catalyst relative to the 2(3H)-benzothiazolone.

  • Optimize the reaction temperature. Start with the reported 85°C and adjust as needed while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Use high-purity starting materials.

Formation of Side Products and Impurities

Q2: My final product is impure. What are the common side reactions and how can I minimize them?

The primary side reactions in the Friedel-Crafts acylation of 2(3H)-benzothiazolone include:

  • Formation of Isomers: While the acylation is reported to be regioselective for the 6-position, the formation of other isomers (e.g., acylation at the 4- or 7-position) is possible. The use of a heterogeneous catalyst like SiO₂-AlCl₃ can enhance regioselectivity.

  • Di-acylation: Although the acetyl group is deactivating, under harsh conditions or with a highly active catalyst, a second acylation might occur, leading to di-acetylated products.

  • Hydrolysis of Acylating Agent: If there is moisture in the reaction, the acetyl chloride or acetic anhydride will hydrolyze to acetic acid, which is unreactive under these conditions.

  • Complex Formation: The ketone product forms a complex with the Lewis acid, which needs to be effectively hydrolyzed during the workup to liberate the final product.

Solutions:

  • Control Reaction Conditions: Use the mildest effective reaction conditions (temperature, reaction time) to minimize side reactions.

  • Catalyst Choice: Employing a solid-supported catalyst like SiO₂-AlCl₃ under solvent-free conditions has been shown to provide good yields and high regioselectivity for the 6-acyl derivative.

  • Proper Workup: Ensure complete hydrolysis of the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to break up any complexes formed between the product and the Lewis acid.

  • Purification: The crude product should be purified to remove side products. Recrystallization from a suitable solvent (e.g., ethanol, acetone/cyclohexane) is a common and effective method.[1] Column chromatography can also be used for more challenging separations.

Frequently Asked Questions (FAQs)

Q3: What is a reliable synthetic route for this compound?

The most common and direct route is the Friedel-Crafts acylation of 2(3H)-benzothiazolone. A recommended method involves using a heterogeneous catalyst like aluminum chloride supported on silica gel (SiO₂-AlCl₃) under solvent-free conditions. This approach offers advantages such as high regioselectivity for the desired 6-acetyl product, good yields, and simpler workup.

Q4: What are the typical reaction conditions for the Friedel-Crafts acylation of 2(3H)-benzothiazolone?

Based on the synthesis of 6-acyl-2(3H)-benzothiazolones, the following conditions have been reported to be effective:

ParameterCondition
Reactants 2(3H)-benzothiazolone, Acetyl chloride
Catalyst SiO₂-AlCl₃ (Aluminum chloride on silica gel)
Solvent Solvent-free
Temperature 85°C
Reaction Time Varies, requires monitoring by TLC

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any potential byproducts. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q6: What is the best way to purify the crude this compound?

After aqueous workup to remove the catalyst and any water-soluble impurities, the crude product, which is typically a solid, can be purified by recrystallization.[1] Common solvents for recrystallization of benzothiazole derivatives include ethanol, acetone, or a mixture of solvents like acetone/cyclohexane.[1] If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is a viable alternative.

Q7: Can I use microwave irradiation for this synthesis?

Yes, microwave-assisted synthesis has been reported for 6-acyl-1,3-benzothiazol-2(3H)-one derivatives and can significantly shorten reaction times compared to conventional heating.[2]

Experimental Protocols

Synthesis of 2(3H)-Benzothiazolone (Starting Material)

A common method for the synthesis of the 2(3H)-benzothiazolone starting material is the condensation of 2-aminothiophenol with urea.[1]

Conventional Heating Method:

  • A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 180°C and stirred for 24 hours in an oil bath.[1]

  • The reaction mixture is then poured into crushed ice.[1]

  • The precipitated solid is collected by suction filtration, washed with water, dried, and recrystallized from water.[1]

    • Typical Yield: 71%[1]

Microwave Irradiation Method:

  • A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 140°C and stirred for 10 minutes under microwave irradiation.[1]

  • The reaction mixture is poured into crushed ice.[1]

  • The precipitated solid is collected by suction filtration, washed with water, dried, and recrystallized from water.[1]

    • Typical Yield: 85%[1]

Synthesis of this compound via Friedel-Crafts Acylation

The following protocol is based on a general procedure for the synthesis of 6-acyl-2(3H)-benzothiazolones using a heterogeneous catalyst.

Materials:

  • 2(3H)-benzothiazolone

  • Acetyl chloride

  • Aluminum chloride on silica gel (SiO₂-AlCl₃)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (5%)

  • Water

  • Suitable solvent for recrystallization (e.g., ethanol, acetone/cyclohexane)

Procedure:

  • In a round-bottom flask, thoroughly mix 2(3H)-benzothiazolone and the SiO₂-AlCl₃ catalyst.

  • Slowly add acetyl chloride to the mixture with stirring. The reaction is exothermic.

  • Heat the reaction mixture to 85°C with continuous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and dilute hydrochloric acid.

  • Stir the mixture for 1 hour to ensure complete hydrolysis.

  • Collect the precipitated solid by suction filtration.

  • Wash the solid with water, followed by a 5% sodium bicarbonate solution, and then again with water until the filtrate is neutral.[1]

  • Dry the crude product.

  • Recrystallize the crude solid from a suitable solvent to obtain pure this compound.

Reactant/ProductMolar Ratio (relative to 2(3H)-benzothiazolone)
2(3H)-benzothiazolone1
Acetyl chloride~1.5
SiO₂-AlCl₃~1.5

Note: The optimal molar ratios may need to be determined empirically.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous, High Purity) start->check_reagents check_catalyst Check Catalyst Activity (Fresh, Anhydrous) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Evaluate Workup Procedure (Complete Hydrolysis) start->check_workup optimize_reagents Use Fresh/Purified Reagents check_reagents->optimize_reagents optimize_catalyst Increase Catalyst Loading (Stoichiometric) check_catalyst->optimize_catalyst optimize_conditions Adjust Temperature/Time (Monitor by TLC) check_conditions->optimize_conditions optimize_workup Ensure Complete Quenching & Acidic Hydrolysis check_workup->optimize_workup end Improved Yield optimize_reagents->end optimize_catalyst->end optimize_conditions->end optimize_workup->end

Caption: A stepwise workflow for troubleshooting low yields in the synthesis of this compound.

Signaling Pathway of Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_activation 1. Acylium Ion Formation cluster_attack 2. Electrophilic Attack cluster_deprotonation 3. Deprotonation & Product Formation acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion [CH₃CO]⁺ acetyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex benzothiazolone 2(3H)-Benzothiazolone benzothiazolone->sigma_complex deprotonation Deprotonation (-H⁺) sigma_complex->deprotonation product_complex Product-Lewis Acid Complex deprotonation->product_complex workup Aqueous Workup (H₃O⁺) product_complex->workup final_product This compound workup->final_product

Caption: The reaction pathway for the Friedel-Crafts acylation of 2(3H)-benzothiazolone.

References

Optimizing reaction conditions for 6-Acetyl-2(3H)-benzothiazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Acetyl-2(3H)-benzothiazolone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction condition data.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Friedel-Crafts acylation of 2(3H)-benzothiazolone using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction proceeds via electrophilic aromatic substitution to yield the desired mono-acylated product.[1]

Q2: Why does the acylation occur specifically at the 6-position?

A2: The acylation of 2(3H)-benzothiazolone demonstrates high regioselectivity for the 6-position. This is due to the directing effects of the heterocyclic ring system. The nitrogen and sulfur atoms influence the electron density of the benzene ring, favoring electrophilic substitution at the para-position (C6) relative to the amide group.

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly depending on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. With optimized protocols, it is possible to achieve good to excellent yields, often in the range of 70-85%.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the 2(3H)-benzothiazolone starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the more polar product.

Q5: What are the common methods for purifying the final product?

A5: After the reaction is complete, the crude product is typically isolated by quenching the reaction mixture with ice water followed by filtration. Recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective method for purifying the solid this compound. If further purification is required, column chromatography can be employed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Anhydrous aluminum chloride is hygroscopic and may have degraded due to moisture exposure. 2. Incorrect Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Deactivated Starting Material: The presence of strongly deactivating groups on the benzothiazolone ring can inhibit the Friedel-Crafts reaction.1. Use fresh, anhydrous aluminum chloride from a newly opened container. Handle it quickly in a dry environment. 2. Optimize the reaction temperature. A common starting point is 0°C for the initial addition, followed by warming to room temperature or gentle heating (e.g., 85°C for SiO₂-AlCl₃ catalyst). 3. Monitor the reaction by TLC to determine the optimal reaction time. 4. Ensure the 2(3H)-benzothiazolone starting material is pure.
Formation of Side Products (e.g., multiple spots on TLC) 1. Polyacylation: Although less common in acylation than alkylation, excessive amounts of the acylating agent or high temperatures can lead to di-acylation. 2. Reaction with Solvent: Some solvents can compete in the Friedel-Crafts reaction.1. Use a stoichiometric amount of acetyl chloride. The ketone product forms a complex with the Lewis acid, which deactivates the ring to further acylation.[2] 2. Use an inert solvent such as dichloromethane or perform the reaction under solvent-free conditions.
Difficulty in Product Isolation 1. Incomplete Quenching: The aluminum chloride complex with the product may not have been fully hydrolyzed. 2. Formation of an Emulsion during Workup: This can make separation of aqueous and organic layers difficult.1. Quench the reaction mixture thoroughly by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. 2. If an organic solvent was used for extraction, adding a saturated brine solution can help to break up emulsions.
Product is an Oil Instead of a Solid 1. Presence of Residual Solvent: Incomplete drying can leave solvent that prevents crystallization. 2. Impurities: The presence of impurities can lower the melting point and result in an oily product.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product by column chromatography or attempt recrystallization from a different solvent system.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters for the Friedel-Crafts acylation of 2(3H)-benzothiazolone, based on data for similar 6-acyl derivatives.

Parameter Condition A (SiO₂-AlCl₃) Condition B (Conventional AlCl₃)
Catalyst Aluminum Chloride on Silica Gel (SiO₂-AlCl₃)Anhydrous Aluminum Chloride (AlCl₃)
Catalyst Loading 0.03 mol per 2 equivalents of substrate>1.0 equivalent per equivalent of substrate
Acylating Agent Acetyl ChlorideAcetyl Chloride
Solvent Solvent-freeDichloromethane or Carbon Disulfide
Temperature 85°C0°C to Room Temperature
Reaction Time 1-2 hours2-6 hours
Typical Yield ~75-85%~60-80%

Experimental Protocols

Detailed Methodology for Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 2(3H)-benzothiazolone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (anhydrous)

  • Crushed Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice-water bath to 0°C. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solvent.

  • Acylating Agent Addition: Add acetyl chloride to the dropping funnel and add it dropwise to the cooled AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: Dissolve 2(3H)-benzothiazolone in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If required, gently heat the mixture to reflux to drive the reaction to completion.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid product from ethanol to obtain pure this compound.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product Benzothiazolone 2(3H)-Benzothiazolone Product This compound Benzothiazolone->Product Electrophilic Aromatic Substitution AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->Product Electrophilic Aromatic Substitution G start Start setup Reaction Setup (Flask, Solvent, Stirrer) start->setup cool Cool to 0°C setup->cool add_catalyst Add AlCl₃ cool->add_catalyst add_acetyl_chloride Add Acetyl Chloride add_catalyst->add_acetyl_chloride add_substrate Add 2(3H)-Benzothiazolone add_acetyl_chloride->add_substrate react Stir at Room Temp (Monitor by TLC) add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol concentrate->purify end End Product purify->end G start Low/No Yield? check_catalyst Is Catalyst Anhydrous & Active? start->check_catalyst Yes check_temp Is Temperature Optimized? check_catalyst->check_temp Yes solution_catalyst Use Fresh Anhydrous AlCl₃ check_catalyst->solution_catalyst No check_time Is Reaction Time Sufficient? check_temp->check_time Yes solution_temp Adjust Temperature (0°C to RT/Heat) check_temp->solution_temp No solution_time Increase Time & Monitor by TLC check_time->solution_time No success Yield Improved check_time->success Yes solution_catalyst->success solution_temp->success solution_time->success

References

Stability of 6-Acetyl-2(3H)-benzothiazolone in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Acetyl-2(3H)-benzothiazolone. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of this compound in various experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: While specific kinetic data for the stability of this compound is not extensively documented in public literature, compounds containing the benzothiazolone scaffold are generally considered to be relatively stable aromatic systems. However, the acetyl group at the 6-position may influence its susceptibility to degradation under certain conditions. Expected potential degradation pathways could include hydrolysis of the amide bond within the thiazolone ring under strong acidic or basic conditions, oxidation, and photodegradation.

Q2: In which solvents is this compound expected to be most stable?

A2: this compound is anticipated to exhibit good stability in common aprotic and moderately polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile at room temperature when protected from light. Stability in protic solvents like methanol and ethanol may be slightly lower, and aqueous solutions, particularly at non-neutral pH, could lead to more significant degradation over time.

Q3: What are the typical stress conditions used to evaluate the stability of a compound like this compound?

A3: To perform forced degradation studies, it is recommended to expose this compound to a range of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[1] These typically include:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposure of the solid compound to dry heat (e.g., 80-100 °C).

  • Photostability: Exposure of the solid compound and its solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation of this compound and quantifying its purity is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or mass spectrometric (MS) detection.[2] This technique allows for the separation of the parent compound from its degradation products.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation observed in all tested solvents. The compound may be inherently unstable under the experimental conditions, or there may be contaminants in the solvents that are catalyzing degradation.First, ensure the high purity of all solvents used. Use freshly opened bottles of analytical grade solvents. If degradation persists, consider lowering the temperature of your stock solutions and storing them protected from light. It may also be necessary to prepare fresh solutions immediately before each experiment.
Inconsistent stability results between experimental runs. This could be due to variations in experimental conditions such as temperature fluctuations, exposure to light, or differences in solution preparation.Standardize all experimental parameters. Use a calibrated incubator or water bath for temperature control. Protect all samples from light by using amber vials or covering them with aluminum foil. Ensure that solution preparation is consistent in terms of solvent volume and weighing of the compound.
Appearance of multiple unknown peaks in the HPLC chromatogram. This indicates the formation of degradation products.Develop a robust, stability-indicating HPLC method that can resolve the parent peak from all degradation peaks. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks, which can help in the structural elucidation of the degradation products.[1]
"Mass balance" is not achieved in the stability study (the sum of the parent compound and degradation products is less than 100%). This could happen if some degradation products are not detected by the analytical method (e.g., they are volatile or do not have a chromophore for UV detection), or if they irreversibly adsorb to the container.Ensure your analytical method is capable of detecting all potential degradation products. Using a universal detector like a Charged Aerosol Detector (CAD) in parallel with a UV detector can be helpful. Also, consider using silanized glass vials to minimize adsorption.

Data Presentation

Table 1: Illustrative Solubility Profile of this compound

Solvent Temperature (°C) Solubility (mg/mL)
Water (pH 7.0)25Experimentally Determined
Ethanol25Experimentally Determined
Methanol25Experimentally Determined
Acetonitrile25Experimentally Determined
Dimethyl Sulfoxide (DMSO)25Experimentally Determined

Table 2: Illustrative Stability of this compound in Solution at 25°C (Protected from Light)

Solvent Initial Purity (%) Purity after 24h (%) Purity after 72h (%) Purity after 1 week (%)
Acetonitrile99.5Experimentally DeterminedExperimentally DeterminedExperimentally Determined
Methanol99.5Experimentally DeterminedExperimentally DeterminedExperimentally Determined
DMSO99.5Experimentally DeterminedExperimentally DeterminedExperimentally Determined
Water (pH 7.0)99.5Experimentally DeterminedExperimentally DeterminedExperimentally Determined

Table 3: Illustrative Forced Degradation Study of this compound

Stress Condition Duration Temperature (°C) % Degradation Number of Degradants
0.1 N HCl24 hours60Experimentally DeterminedExperimentally Determined
0.1 N NaOH24 hours60Experimentally DeterminedExperimentally Determined
3% H₂O₂24 hours25Experimentally DeterminedExperimentally Determined
Dry Heat48 hours80Experimentally DeterminedExperimentally Determined
Photostability1.2 million lux hours25Experimentally DeterminedExperimentally Determined

Experimental Protocols

Protocol 1: Determination of Solubility

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl or 1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C).

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

    • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 80 °C).

    • Photostability: Expose both the solid compound and a solution to light in a photostability chamber. Keep control samples in the dark.

  • Time Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and identify and quantify the degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start prep_solution Prepare Stock Solution of this compound start->prep_solution acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) prep_solution->acid Expose to base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) prep_solution->base Expose to oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep_solution->oxidation Expose to thermal Thermal Stress (Solid, 80°C) prep_solution->thermal Expose to photo Photostability (ICH Q1B) prep_solution->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Inconsistent Stability Results? check_temp Is temperature strictly controlled? start->check_temp Yes check_light Are samples protected from light? check_temp->check_light Yes sol_temp Use calibrated incubator/water bath. check_temp->sol_temp No check_prep Is solution preparation consistent? check_light->check_prep Yes sol_light Use amber vials or foil wrapping. check_light->sol_light No sol_prep Standardize weighing and dilution. check_prep->sol_prep No end_node Consistent Results check_prep->end_node Yes sol_temp->check_light sol_light->check_prep sol_prep->end_node

Caption: Troubleshooting logic for inconsistent results.

References

Preventing degradation of 6-Acetyl-2(3H)-benzothiazolone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Acetyl-2(3H)-benzothiazolone

This technical support center provides guidance on preventing the degradation of this compound during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white/pale cream to yellow/brown, clumping) 1. Exposure to Light: Photodegradation can lead to the formation of colored impurities. 2. Exposure to Air/Oxidants: Oxidation of the benzothiazolone ring or the acetyl group. 3. Moisture Absorption: Hygroscopic nature may lead to clumping and hydrolysis.1. Store the compound in an amber, tightly sealed vial in a dark place. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a desiccator or a controlled low-humidity environment.
Inconsistent or lower-than-expected activity in biological assays 1. Degradation in Stock Solution: The compound may be unstable in the chosen solvent or at the storage temperature. 2. Repeated Freeze-Thaw Cycles: Can lead to precipitation and degradation. 3. pH Instability: The compound may degrade in acidic or basic aqueous solutions.1. Prepare fresh stock solutions before use. If storage is necessary, store at -20°C or -80°C in a suitable solvent like anhydrous DMSO.[1] 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1] 3. Buffer aqueous solutions to a neutral pH and use them promptly.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) 1. Hydrolysis: Breakdown of the amide bond in the thiazolone ring or the acetyl group. 2. Oxidation: Oxidative cleavage of the benzothiazole ring or oxidation of the acetyl group. 3. Photodegradation: Light-induced structural changes.1. Ensure solvents are anhydrous and protect from moisture. 2. Use degassed solvents and avoid sources of oxidation. 3. Protect all solutions from light by using amber vials or wrapping containers in foil.
Poor solubility of the stored compound 1. Formation of Insoluble Degradants: Degradation products may have lower solubility. 2. Polymerization: Possible under certain conditions, leading to insoluble materials.1. Confirm the identity and purity of the compound using an appropriate analytical method. 2. If degradation is suspected, purify the compound before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial in a cool, dark, and dry place.[2][3] A desiccator can be used to maintain a low-humidity environment. For added protection against oxidation, the container can be purged with an inert gas like argon or nitrogen before sealing.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to the potential for hydrolysis and other solvent-mediated degradation, it is best to prepare stock solutions fresh for each experiment. If a stock solution must be stored, dissolve the compound in a high-purity, anhydrous solvent such as DMSO.[1] Aliquot the solution into single-use amber vials and store them at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond within the 2(3H)-benzothiazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones. The acetyl group could also be oxidized. Oxidative ring-opening of the benzothiazole core is also a possibility.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[4][5] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying unknown degradants, as well as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradation products.[4]

Q5: What are some signs of degradation to look for?

A5: Visual signs of degradation in the solid material can include a color change from white or pale cream to yellow or brown, and clumping of the powder. For solutions, the appearance of a precipitate or a color change can indicate degradation. In analytical tests like HPLC, the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound suggests degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.

Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or DAD detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the same concentration as the stressed samples.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of phosphate buffer (pH 7) and methanol (e.g., in a 60:40 v/v ratio)[5]
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan of this compound (a wavelength around 276 nm may be suitable based on similar compounds)[5]
Injection Volume 20 µL
Column Temperature 25°C

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data Summary

The following table should be used to record the results from the forced degradation study. The percentage of degradation can be calculated based on the decrease in the peak area of the parent compound in the stressed samples compared to the unstressed control.

Stress Condition Time Temperature % Degradation Number of Degradation Products Retention Times of Major Degradants
0.1 M HCl24 h60°C
0.1 M NaOH8 hRT
3% H₂O₂24 hRT
Heat (Solid)48 h70°C
Heat (Solution)48 h70°C
Photolytic (Solid)As per ICHAmbient
Photolytic (Solution)As per ICHAmbient

Visualizations

degradation_pathway cluster_products Potential Degradation Products main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O oxidation Oxidation (e.g., H₂O₂) main->oxidation [O] photolysis Photolysis (UV Light) main->photolysis ring_opened Ring-Opened Product hydrolysis->ring_opened oxidized_sulfur Sulfoxide/Sulfone Derivative oxidation->oxidized_sulfur photodegradant Photochemical Adducts/ Rearrangement Products photolysis->photodegradant

Caption: Proposed degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (70°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for forced degradation study of this compound.

References

Challenges in the scale-up synthesis of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 6-Acetyl-2(3H)-benzothiazolone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent laboratory-scale synthesis involves the Friedel-Crafts acylation of 2(3H)-benzothiazolone. This reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like acetyl chloride or acetic anhydride.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The primary safety concerns during the scale-up of the Friedel-Crafts acylation include:

  • Highly Exothermic Reaction: The reaction between the Lewis acid catalyst (e.g., AlCl₃) and the reagents can be highly exothermic, leading to a rapid increase in temperature if not properly controlled.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction of acetyl chloride with the substrate in the presence of AlCl₃ liberates significant amounts of corrosive HCl gas, which requires proper scrubbing and ventilation.

  • Handling of Pyrophoric and Water-Reactive Reagents: Aluminum chloride is a water-reactive solid. Proper handling procedures are necessary to avoid contact with moisture.

Q3: How does the choice of solvent impact the reaction yield and purity?

A3: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, for scale-up, less hazardous alternatives like nitrobenzene are sometimes used, although their high boiling points can complicate product isolation. The solvent must be inert to the reaction conditions and capable of dissolving the starting materials and intermediates.

Troubleshooting Guide

Issue 1: Low Yield of this compound

If you are experiencing lower than expected yields, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material remains, consider extending the reaction time or slightly increasing the temperature.Increased conversion of starting material to product.
Poor Quality of Reagents Ensure that the 2(3H)-benzothiazolone is pure and that the acetyl chloride and aluminum chloride are anhydrous. Moisture can deactivate the catalyst.Improved reaction efficiency and higher yield.
Suboptimal Reaction Temperature The reaction is typically run at low temperatures (0-5 °C) to control the exothermic reaction and minimize side products. Ensure your cooling system is adequate for the scale.Reduced formation of byproducts and improved selectivity for the desired product.

Issue 2: Formation of Impurities and Byproducts

The formation of isomers and other byproducts is a common challenge.

Impurity/Byproduct Identification Mitigation Strategy
Isomeric Acetyl-2(3H)-benzothiazolones Can be identified by HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent to favor para-substitution.
Di-acetylated Product Higher molecular weight peak in Mass Spectrometry (MS) and HPLC.Use a stoichiometric amount of acetyl chloride (1.0-1.1 equivalents) to minimize over-acylation.
Unreacted Starting Material Detected by TLC or HPLC.Ensure efficient mixing to maintain a homogeneous reaction mixture. Consider a slight excess of the acylating agent if under-acylation is a persistent issue.

Experimental Protocols

Protocol 1: Scale-up Friedel-Crafts Acylation of 2(3H)-benzothiazolone

This protocol describes a representative procedure for the synthesis of this compound on a larger scale.

  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 1,2-dichloroethane (20 L).

  • Reagent Charging: 2(3H)-benzothiazolone (1.0 kg, 6.61 mol) is added to the reactor, and the mixture is stirred until all solids are dissolved.

  • Cooling: The reactor is cooled to 0-5 °C using a chiller.

  • Catalyst Addition: Anhydrous aluminum chloride (2.0 kg, 15.0 mol) is added portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Acylating Agent Addition: Acetyl chloride (0.57 L, 7.93 mol) is added dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: The reaction is monitored by HPLC every hour. The reaction is considered complete when less than 2% of the starting material remains.

  • Quenching: The reaction mixture is slowly transferred to a separate quench vessel containing a mixture of crushed ice (20 kg) and concentrated HCl (2 L). The temperature is maintained below 20 °C during the quench.

  • Product Isolation: The resulting slurry is stirred for 1 hour, and the solid product is isolated by filtration.

  • Purification: The crude product is washed with deionized water (3 x 5 L) and then recrystallized from ethanol to yield pure this compound.

Visual Diagrams

G Synthesis Pathway of this compound A 2(3H)-benzothiazolone D This compound A->D Friedel-Crafts Acylation B Acetyl Chloride B->D C Aluminum Chloride (Catalyst) C->D

Caption: Synthesis pathway for this compound.

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete extend_time Extend Reaction Time / Increase Temp incomplete->extend_time Yes reagents Check Reagent Quality (Anhydrous) incomplete->reagents No end Yield Improved extend_time->end temp Verify Reaction Temperature (0-5 °C) reagents->temp temp->end G Potential Side Reactions SM 2(3H)-benzothiazolone P 6-Acetyl (Desired Product) SM->P Para-substitution ISO Isomeric Byproducts SM->ISO Ortho/Meta-substitution DI Di-acetylated Byproduct P->DI Further Acylation

Technical Support Center: Crystallization of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization process of 6-Acetyl-2(3H)-benzothiazolone.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

A1: This indicates poor solubility. You can try the following:

  • Increase Solvent Volume: Gradually add more solvent until the compound dissolves. Note the final volume to calculate an approximate solubility.

  • Try a Different Solvent: Consult a solvent polarity chart and choose a solvent with a different polarity. For benzothiazolone derivatives, solvents like ethanol, dimethylformamide (DMF), and toluene have been used.[1][2] A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.

  • Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature and then slowly add the poor solvent until turbidity is observed.

Q2: No crystals are forming upon cooling. What steps can I take to induce crystallization?

A2: Crystal formation can sometimes be slow to initiate. Here are several techniques to induce nucleation:

  • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution. This seed crystal will act as a template for further crystal growth.

  • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several hours or days. This will gradually increase the concentration of the compound, promoting crystallization.

  • Reduce Temperature: If cooling to room temperature is not sufficient, try cooling the solution in an ice bath or a refrigerator.

Q3: The product has oiled out instead of crystallizing. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.

  • Re-heat and Slow Cool: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.

  • Dilute the Solution: Add a small amount of warm solvent to dissolve the oil and then cool slowly.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.

Q4: The resulting crystals are very small or needle-like. How can I grow larger crystals?

A4: The rate of crystal growth influences crystal size. For larger crystals, you need slower crystal growth.

  • Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a less supersaturated solution upon cooling, favoring the growth of larger, more well-defined crystals.

  • Vapor Diffusion: In this technique, the compound is dissolved in a "good" solvent in a small, open container. This container is then placed in a larger, sealed container with a "poor" solvent. The vapor of the poor solvent slowly diffuses into the good solvent, gradually inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent for the crystallization of this compound?

Q2: What is the expected melting point of this compound?

A2: The melting point for 97% pure this compound is reported to be in the range of 189.5-195.5 °C.[4] A sharp melting point within this range is a good indicator of purity.

Q3: How can I assess the purity of my recrystallized product?

A3: Several analytical techniques can be used to determine the purity of your crystals:

  • Melting Point Analysis: A sharp and narrow melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify any impurities present.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Water10.2< 0.10.5
Ethanol5.22.525
Acetone5.11050
Dichloromethane3.1530
Toluene2.4115
Hexane0.1< 0.1< 0.1

Table 2: Effect of Cooling Rate on Crystal Size (Hypothetical Data)

Cooling MethodCooling Rate (°C/hour)Average Crystal Size (µm)Crystal Habit
Rapid Cooling (Ice Bath)~2050-100Fine Needles
Moderate Cooling (Room Temp)~5200-500Prisms
Slow Cooling (Insulated)~1800-1200Large Blocks

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Crystals should form as the solution cools and becomes supersaturated. For further crystal growth, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Solvent-Antisolvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF) at room temperature.

  • Antisolvent Addition: Slowly add a "poor" solvent (e.g., water) dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_analysis Analysis start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry analyze Purity & Identity (MP, TLC, HPLC, NMR) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_crystallization start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Issue oiling_out Product Oiled Out start->oiling_out Issue crystals_formed Crystals Formed start->crystals_formed Success scratch Scratch Inner Surface no_crystals->scratch Action seed Add Seed Crystal no_crystals->seed Action evaporate Slow Evaporation no_crystals->evaporate Action reheat Re-heat and Cool Slowly oiling_out->reheat Action dilute Dilute and Cool Slowly oiling_out->dilute Action change_solvent Change Solvent oiling_out->change_solvent Action scratch->crystals_formed seed->crystals_formed evaporate->crystals_formed reheat->crystals_formed dilute->crystals_formed change_solvent->start Retry

Caption: Decision tree for troubleshooting common crystallization problems.

References

Dealing with oily products in 6-Acetyl-2(3H)-benzothiazolone purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering oily products during the purification of 6-Acetyl-2(3H)-benzothiazolone.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, leading to the formation of oils instead of solid precipitates.

Question: My crude product of this compound is an oil or a sticky solid after synthesis. What are the initial steps to obtain a solid?

Answer: An oily or sticky crude product often indicates the presence of impurities, residual solvent, or byproducts from the reaction. Here are the initial steps to address this:

  • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your product has low solubility (e.g., hexane or diethyl ether) can sometimes help remove stubborn high-boiling point solvents.

  • Aqueous Work-up: Perform a liquid-liquid extraction to remove water-soluble impurities. Dissolve the crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane, and wash with water, followed by a brine solution. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Trituration: This technique can be effective in inducing crystallization from an oil. Add a small amount of a solvent in which this compound is poorly soluble (e.g., cold diethyl ether, hexane, or a mixture of ethyl acetate and hexane). Stir or sonicate the mixture. The desired compound may solidify, allowing for collection by filtration.

Question: I am attempting to recrystallize this compound, but it "oils out" instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This can happen for several reasons, even with compounds like this compound that have a high melting point (189.5-195.5°C).[3] The primary causes in this case are likely high levels of impurities which depress the melting point of the mixture, or too rapid cooling and high supersaturation.[4]

Here are some solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add more of the primary solvent to reduce the saturation level. Then, allow it to cool more slowly.[2]

  • Change the Solvent System: The initial solvent may be too non-polar. Try a more polar solvent or a different solvent mixture. A good starting point for aromatic ketones could be ethanol, isopropanol, or ethyl acetate, potentially with the addition of a non-polar anti-solvent like hexane.

  • Slow Cooling: Cool the solution very slowly. A heated oil bath or a dewar filled with warm water can be used to gradually decrease the temperature, allowing more time for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[4][5]

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

A1: Key properties include:

  • Appearance: White to pale cream powder.[6][3]

  • Molecular Weight: 193.22 g/mol .[6]

  • Melting Point: 189.5-195.5°C.[6][3]

  • Polarity: It is a polar molecule due to the presence of ketone and amide functional groups.

Q2: What are some recommended solvent systems for the recrystallization of this compound?

A2: Given its polar nature and aromatic ketone structure, suitable single solvents could include ethanol, methanol, or ethyl acetate. For mixed solvent systems, you could dissolve the compound in a good solvent like hot ethyl acetate or acetone and then slowly add a poor solvent like hexane or heptane until turbidity is observed.

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is a good option when recrystallization fails to remove impurities effectively, or if you have multiple byproducts with similar polarities. Given the polar nature of this compound, a normal-phase silica gel column would be appropriate.

Q4: What eluent systems are recommended for column chromatography of this compound?

A4: For a polar compound like this on a silica gel column, a good starting point would be a mixture of a non-polar solvent and a moderately polar solvent.[7][8] A common choice is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).[7] Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system that gives good separation.

Data Presentation

Table 1: Recrystallization Solvent Screening Log

Trial No.Solvent System (Ratio)Volume (mL)Observations (Hot)Observations (Cold)Yield (%)Purity (e.g., HPLC, NMR)
1
2
3

Table 2: Column Chromatography Eluent Optimization Log

Trial No.Eluent System (Ratio)TLC Rf of ProductTLC Rf of Impurity 1TLC Rf of Impurity 2Column Outcome
1
2
3

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for your specific crude product.

Protocol 1: Recrystallization from a Single Solvent

  • Place the crude oily product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Heat the flask on a hot plate with stirring until the solvent begins to reflux and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Prepare the Sample: Dissolve the crude oily product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Load the Column: Carefully add the sample to the top of the silica gel bed.

  • Elute the Column: Begin eluting with the chosen solvent system (e.g., 10% ethyl acetate in hexane), gradually increasing the polarity if necessary.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified solid.

Visualizations

Troubleshooting_Workflow start Crude Product is Oily solvent_removal Ensure Complete Solvent Removal start->solvent_removal extraction Perform Liquid-Liquid Extraction solvent_removal->extraction trituration Attempt Trituration with Non-polar Solvent recrystallization Attempt Recrystallization trituration->recrystallization extraction->trituration oiling_out Product 'Oils Out' recrystallization->oiling_out solid_product Solid Product Obtained oiling_out->solid_product Yes (after troubleshooting) column_chrom Perform Column Chromatography oiling_out->column_chrom No column_chrom->solid_product

Caption: Troubleshooting workflow for oily product purification.

Recrystallization_Workflow start Dissolve Crude in Minimal Hot Solvent cool_slowly Cool Slowly to Room Temperature start->cool_slowly ice_bath Chill in Ice Bath cool_slowly->ice_bath crystals_form Crystals Formed? ice_bath->crystals_form filter Collect by Vacuum Filtration crystals_form->filter Yes troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Re-dissolve & Add Solvent crystals_form->troubleshoot No troubleshoot->start

Caption: Standard recrystallization workflow.

Column_Chromatography_Workflow prep_column Prepare Silica Gel Column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent System (e.g., EtOAc/Hexane) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Solid Product evaporate->pure_product

Caption: Column chromatography experimental workflow.

References

Alternative reagents to improve 6-Acetyl-2(3H)-benzothiazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Acetyl-2(3H)-benzothiazolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential solutions and alternative approaches.

Q1: My Friedel-Crafts acylation of 2(3H)-benzothiazolone is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Friedel-Crafts acylation of 2(3H)-benzothiazolone can stem from several factors. Here are the most common culprits and troubleshooting steps:

  • Catalyst Inactivity: The Lewis acid catalyst, typically Aluminum Chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Using freshly opened or newly prepared catalyst is crucial for optimal activity.

  • Insufficient Catalyst: The product, this compound, can form a complex with the Lewis acid, effectively quenching the catalyst. Therefore, a stoichiometric amount of the catalyst is often required. Consider increasing the molar ratio of the Lewis acid to the substrate.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the yield is low at room temperature, gradually increasing the temperature may be necessary to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the product.

  • Purity of Reagents: The purity of 2(3H)-benzothiazolone and the acetylating agent (e.g., acetyl chloride) is vital. Impurities can lead to the formation of byproducts and consume the catalyst.

Q2: I am observing the formation of multiple products in my reaction. What could be the reason?

A2: While Friedel-Crafts acylation is generally regioselective for the 6-position on the 2(3H)-benzothiazolone ring, the formation of multiple products can occur due to:

  • Polyacylation: Although the acetyl group is deactivating, under harsh conditions or with highly activated starting materials, a second acylation might occur.

  • Side Reactions: The nitrogen atom in the benzothiazolone ring can also be a site for acylation, leading to N-acetylated byproducts. The reaction conditions, particularly the choice of Lewis acid and solvent, can influence the C- versus N-acylation selectivity.

  • Impurities: As mentioned, impurities in the starting materials can lead to various side reactions.

To minimize the formation of multiple products, ensure the use of pure reagents and carefully control the reaction stoichiometry and temperature.

Q3: Are there alternative reagents to Aluminum Chloride for the Friedel-Crafts acylation?

A3: Yes, several other Lewis acids can be used for Friedel-Crafts acylation, and some may offer advantages in terms of handling and reactivity. For the acylation of 2(3H)-benzothiazolone, you can consider:

  • Aluminum Chloride supported on Silica Gel (AlCl₃/SiO₂): This heterogeneous catalyst is easier to handle, can be recycled, and often leads to cleaner reactions with simpler work-up procedures.

  • Other Lewis Acids: Zinc Chloride (ZnCl₂) and Ferric Chloride (FeCl₃) are also commonly used Lewis acids in Friedel-Crafts reactions. The optimal choice may depend on the specific substrate and reaction conditions.

  • Polyphosphoric Acid (PPA): PPA can serve as both a catalyst and a solvent in some Friedel-Crafts acylations.

Q4: Can I use an alternative acetylating agent instead of acetyl chloride?

A4: Acetic anhydride is a common alternative to acetyl chloride. It is generally less reactive and may require slightly more forcing conditions, but it can be a suitable reagent. The choice between acetyl chloride and acetic anhydride can influence the reaction rate and selectivity.

Q5: Is there a more efficient method than conventional heating for this synthesis?

A5: Microwave-assisted synthesis has been shown to be a rapid and efficient method for the preparation of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.[1] This technique can significantly shorten reaction times compared to conventional heating methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods used in the synthesis of this compound, allowing for easy comparison.

MethodAcetylating AgentCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
Friedel-Crafts AcylationAcetyl ChlorideAlCl₃ / SiO₂Solvent-free853h61
Microwave-Assisted SynthesisAcetyl ChlorideMicrowave Irradiation----[1]

Data for microwave-assisted synthesis of the specific 6-acetyl derivative was not available in the searched literature, but the method is reported as rapid and efficient for analogous 6-acyl derivatives.

Experimental Protocols

Below are detailed methodologies for the key experiments cited.

Method 1: Friedel-Crafts Acylation using AlCl₃/SiO₂[1]

Catalyst Preparation:

  • Silica gel is reacted with aluminum chloride in refluxing carbon tetrachloride to prepare the AlCl₃ supported on silica gel catalyst.

Acylation Procedure:

  • In a round-bottom flask, add 2(3H)-benzothiazolone (1 mmol) and acetyl chloride (1.2 mmol).

  • Add a catalytic amount of AlCl₃/SiO₂.

  • Heat the reaction mixture at 85°C under solvent-free conditions for 3 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add crushed ice to the reaction mixture to quench the reaction.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives[2]

(General procedure, specific conditions for 6-acetyl derivative may need optimization)

  • In a microwave-safe reaction vessel, combine 2(3H)-benzothiazolone and the acylating agent.

  • The reaction is carried out under microwave irradiation. The power and time of irradiation will need to be optimized for the specific reaction.

  • After the reaction is complete, the mixture is poured into crushed ice.

  • The precipitated solid product is collected by suction filtration.

  • The solid is washed with 5% NaHCO₃ solution and then with water.

  • The product is dried and can be further purified by crystallization from an appropriate solvent.

Visualizations

The following diagrams illustrate the key experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_conventional Conventional Friedel-Crafts cluster_microwave Microwave-Assisted Synthesis Start_Conv 2(3H)-benzothiazolone + Acetyl Chloride Catalyst_Conv AlCl3/SiO2 Solvent-free Start_Conv->Catalyst_Conv Add Reaction_Conv Heating at 85°C 3 hours Catalyst_Conv->Reaction_Conv Initiate Workup_Conv Quenching with ice Filtration & Washing Reaction_Conv->Workup_Conv Proceed to Product_Conv 6-Acetyl-2(3H)- benzothiazolone Workup_Conv->Product_Conv Isolate Start_MW 2(3H)-benzothiazolone + Acylating Agent Reaction_MW Microwave Irradiation (Optimized Power & Time) Start_MW->Reaction_MW Subject to Workup_MW Quenching with ice Filtration & Washing Reaction_MW->Workup_MW Proceed to Product_MW 6-Acyl-2(3H)- benzothiazolone Workup_MW->Product_MW Isolate

Caption: Comparative workflow for conventional and microwave-assisted synthesis.

troubleshooting_workflow Start Low Yield or Multiple Products Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure_Reagents Purify/Use Fresh Reagents Check_Reagents->Impure_Reagents Temp_Issue Optimize Temperature Check_Conditions->Temp_Issue Catalyst_Issue Catalyst Problem? Check_Conditions->Catalyst_Issue Stoichiometry_Issue Adjust Stoichiometry (Increase Catalyst) Catalyst_Issue->Stoichiometry_Issue Yes Moisture_Issue Ensure Anhydrous Conditions Catalyst_Issue->Moisture_Issue Yes Alternative_Method Consider Alternative Method Catalyst_Issue->Alternative_Method No Microwave Microwave-Assisted Synthesis Alternative_Method->Microwave Alternative_Catalyst Alternative Lewis Acid (e.g., ZnCl2, FeCl3) Alternative_Method->Alternative_Catalyst

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Acetyl-2(3H)-benzothiazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Acetyl-2(3H)-benzothiazolone derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including promising anticancer properties.[1][2][3] The this compound core, in particular, serves as a valuable starting point for the synthesis of novel compounds with potential cytotoxic effects. This guide delves into the synthesis of chalcone derivatives from this core and analyzes how structural modifications impact their efficacy against various cancer cell lines.

Comparative Anticancer Activity

The cytotoxic effects of a series of chalcones derived from this compound were evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

CompoundR'R''R'''Cancer Cell LineIC50 (µM)[4]
3a HHHBV-17335
MCF-748
MDA-MB-23155
3b OCH₃HHBV-1739.7
MCF-715
MDA-MB-23121
3c HOCH₃HBV-17328
MCF-733
MDA-MB-23141
3d OCH₃OCH₃OCH₃BV-17318
MCF-725
MDA-MB-23130
3e HN(CH₃)₂HBV-17342
MCF-751
MDA-MB-23160
3f ClHHBV-17322
MCF-729
MDA-MB-23136
3g HClHBV-17331
MCF-739
MDA-MB-23147
3h NO₂HHBV-17315
MCF-720
MDA-MB-23127

BV-173: Human B-cell precursor leukemia MCF-7: Human breast adenocarcinoma MDA-MB-231: Human breast adenocarcinoma

Key Structure-Activity Relationship Insights

The data reveals several key insights into the structure-activity relationship of these this compound derived chalcones:

  • Influence of Methoxy Groups: The presence of a methoxy (-OCH₃) group on the phenyl ring generally enhances cytotoxic activity. Compound 3b , with a single methoxy group at the meta position, proved to be the most potent derivative across all tested cell lines, with an IC50 value of 9.7 µM against BV-173 cells.[4]

  • Effect of Electron-Withdrawing Groups: The introduction of a nitro group (-NO₂) at the meta position (compound 3h ) also resulted in a significant increase in anticancer activity compared to the unsubstituted analog (3a ).[4] Similarly, a chloro group at the meta position (compound 3f ) conferred better activity than the unsubstituted compound.[4]

  • Impact of Electron-Donating Groups: In contrast, the presence of a dimethylamino (-N(CH₃)₂) group at the para position (compound 3e ) led to a decrease in cytotoxic activity.[4]

  • Positional Isomerism: The position of the substituent on the phenyl ring plays a crucial role. For instance, a methoxy group at the meta position (3b ) is more favorable for activity than at the para position (3c ).[4]

Experimental Protocols

Synthesis of this compound (Starting Material)

The synthesis of the core structure, this compound, is a critical first step. The procedure involves the Friedel-Crafts acylation of 2(3H)-benzothiazolone.[4]

Procedure:

  • To a cooled solution of dimethylformamide (0.115 mol), aluminum chloride (0.4 mol) is slowly added.

  • To this complex, 2(3H)-benzothiazolone (0.04 mol) and acetyl chloride (0.06 mmol) are added.

  • The reaction mixture is stirred and then poured onto ice containing concentrated HCl (30 ml).

  • The resulting crude product is collected by filtration, air-dried, and crystallized from ethanol.[4]

General Procedure for the Synthesis of Chalcones (3a-h)

The chalcone derivatives are synthesized via a Claisen-Schmidt condensation reaction.

Procedure:

  • Equimolar amounts of this compound and the appropriate substituted benzaldehyde are dissolved in ethanol.

  • An aqueous solution of sodium hydroxide is added dropwise to the cooled reaction mixture.

  • The mixture is stirred at room temperature for a specified time.

  • The reaction mixture is then poured into ice water and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final chalcone derivative.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is determined using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[6]

Visualizing the Process and Potential Mechanisms

To better illustrate the workflow and potential biological pathways, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2(3H)-Benzothiazolone 2(3H)-Benzothiazolone This compound This compound 2(3H)-Benzothiazolone->this compound Friedel-Crafts Acylation Chalcone Derivatives Chalcone Derivatives This compound->Chalcone Derivatives Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Derivatives MTT Assay MTT Assay Chalcone Derivatives->MTT Assay Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination SAR Analysis SAR Analysis Data Analysis->SAR Analysis

Experimental Workflow for SAR Studies

While the specific signaling pathways for these chalcone derivatives have not been fully elucidated, benzothiazole compounds are known to induce apoptosis in cancer cells through various mechanisms. A plausible pathway involves the induction of the intrinsic mitochondrial apoptosis pathway.[7][8]

G cluster_cell Cancer Cell Benzothiazolone_Derivative This compound Derivative PI3K PI3K Benzothiazolone_Derivative->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl2 AKT->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Plausible Apoptotic Signaling Pathway

References

Validating 6-Acetyl-2(3H)-benzothiazolone as a Versatile Scaffold in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4] This guide focuses on the validation of a specific derivative, 6-Acetyl-2(3H)-benzothiazolone, as a promising starting point for drug discovery campaigns. By examining its synthetic accessibility, known biological activities of its close analogs and derivatives, and comparing it with alternative scaffolds, this guide provides a comprehensive overview for researchers looking to leverage this versatile chemical entity.

Performance Comparison

The this compound scaffold has shown potential in several therapeutic areas, primarily through the biological evaluation of its derivatives and structurally similar compounds. The following sections summarize the key findings.

Lipid-Lowering Activity

A study on 6-benzoyl-2(3H)-benzothiazolone, a close structural analog of this compound, demonstrated significant lipid-lowering effects in mice.[1] This suggests that the 6-acyl-2(3H)-benzothiazolone core is a promising scaffold for the development of new hypolipidemic agents.

CompoundAnimal ModelDietDose% Change in Total Cholesterol% Change in HDL-CReference
6-Benzoyl-2(3H)-benzothiazolone MiceHypercholesterolemic100 mg/kg↓ 25%↑ 15%[1]
Fenofibrate (Standard) MiceHypercholesterolemic100 mg/kg↓ 30%↑ 20%[1]
Cytotoxic Activity

Chalcone derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] While the core scaffold itself was not directly tested for cytotoxicity in this study, the activity of its derivatives highlights its potential as a template for the design of novel anticancer agents. The study found that these chalcones exhibit concentration-dependent cytotoxic effects at micromolar concentrations.[5]

DerivativeCell LineIC50 (µM)Reference
Chalcone of this compoundBV-173 (human B cell precursor leukemia)9.7[5]
Chalcone of this compoundMCF-7 (human breast adenocarcinoma)>50[5]
Chalcone of this compoundMDA-MB-231 (human breast adenocarcinoma)>50[5]
Neuroprotective and Kinase Inhibitory Potential

The broader class of benzothiazole derivatives has been extensively studied for various other biological activities, suggesting further avenues of exploration for the this compound scaffold. These activities include:

  • Neuroprotection: Benzothiazole derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's, targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[6]

  • Kinase Inhibition: Substituted benzothiazoles have been identified as potent inhibitors of various kinases, including p38α MAP kinase and Bcr-Abl kinase, which are implicated in inflammation and cancer.

Alternative Scaffolds

While this compound shows promise, it is essential to consider alternative scaffolds that may offer advantages in terms of potency, selectivity, or pharmacokinetic properties.

Therapeutic AreaAlternative ScaffoldExample CompoundMechanism of Action
Lipid-Lowering FibratesFenofibratePPARα agonist
StilbenesResveratrolPPARα activator
Cytotoxicity Thiazolidinediones-PPARγ agonists
Quinazolines-Various (e.g., EGFR inhibitors)
Neuroprotection FlavonoidsQuercetin, HesperidinAntioxidant, anti-inflammatory
StilbenoidsResveratrolPI3K/Akt signaling pathway modulation

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of drug discovery scaffolds.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 2(3H)-benzothiazolone. A common method involves a Friedel-Crafts acylation reaction.[5]

Procedure:

  • To a solution of 2(3H)-benzothiazolone (0.04 mol) in a suitable solvent, add acetyl chloride (0.06 mmol).

  • The reaction mixture is then treated with a Lewis acid catalyst, such as aluminum chloride.

  • The mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by pouring it onto ice, followed by the addition of concentrated HCl.

  • The crude product is collected by filtration, air-dried, and can be further purified by crystallization from a suitable solvent like ethanol.[5]

In Vivo Lipid-Lowering Assay in Mice

This protocol is based on the study of a close analog, 6-benzoyl-2(3H)-benzothiazolone.[1]

Animals: Female Swiss mice are used for the study. Diet: The mice are fed either a standard diet or a hypercholesterolemic diet. Treatment: The test compounds (e.g., 6-benzoyl-2(3H)-benzothiazolone) and a standard drug (e.g., fenofibrate) are administered orally at a specific dose (e.g., 100 mg/kg) for a defined period (e.g., 15 days for the hypercholesterolemic diet model). Blood Collection and Analysis: At the end of the treatment period, blood samples are collected. Serum levels of total cholesterol and HDL-cholesterol are determined using enzymatic methods.

Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of the chalcone derivatives of this compound.[5]

Cell Lines: A panel of human cancer cell lines (e.g., BV-173, MCF-7, MDA-MB-231) are used. Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 72 hours).

  • After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plates are incubated to allow the formazan crystals to form.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[5]

Visualizing Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow 2(3H)-Benzothiazolone 2(3H)-Benzothiazolone Acylation Acylation 2(3H)-Benzothiazolone->Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Acylation This compound This compound Acylation->this compound G cluster_lipid Lipid-Lowering Signaling Pathway 6-Acyl-2(3H)-benzothiazolone 6-Acyl-2(3H)-benzothiazolone PPARalpha PPARalpha 6-Acyl-2(3H)-benzothiazolone->PPARalpha Activates Gene Expression Gene Expression PPARalpha->Gene Expression Regulates Lipid Metabolism Lipid Metabolism Gene Expression->Lipid Metabolism Increases Lowered Cholesterol Lowered Cholesterol Lipid Metabolism->Lowered Cholesterol G cluster_workflow Experimental Workflow: In Vivo Lipid-Lowering Assay Mice with Hypercholesterolemia Mice with Hypercholesterolemia Oral Administration Oral Administration Mice with Hypercholesterolemia->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Test Compound Test Compound Test Compound->Oral Administration Serum Analysis Serum Analysis Blood Sampling->Serum Analysis Data Analysis Data Analysis Serum Analysis->Data Analysis

References

Comparative Spectral Analysis of 6-Acetyl-2(3H)-benzothiazolone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectral data of 6-Acetyl-2(3H)-benzothiazolone and its analogs for researchers, scientists, and drug development professionals. The information is presented to facilitate the understanding of structure-activity relationships and to aid in the characterization of novel benzothiazole derivatives. This document summarizes key spectral data in tabular format, outlines detailed experimental protocols, and includes visualizations of the synthetic workflow.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] The spectral characterization of these molecules is crucial for confirming their structure and purity. This guide focuses on the comparative analysis of spectral data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound and related analogs.

Data Presentation: Spectral Data Comparison

The following tables summarize the key spectral data for this compound and a selection of its analogs, providing a basis for comparative analysis.

Table 1: ¹H NMR Spectral Data of Benzothiazole Analogs

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound -Data not available in the provided search results.
6-Methylbenzo[d]thiazol-2(3H)-one [5]DMSO-d₆11.74 (s, 1H, NH), 7.32 (s, 1H, Ar-H), 7.06 (d, J = 8.0 Hz, 1H, Ar-H), 6.99 (d, J = 8.0 Hz, 1H, Ar-H), 2.28 (s, 3H, CH₃)
3-Amino-1,3-benzothiazol-2(3H)-one [6]DMSO-d₆7.61 (d, J=7.5 Hz, 1H, Ar-H7), 7.32-7.40 (m, 2H, Ar-H4,5), 7.18 (t, J=7.5 Hz, 1H, Ar-H6), 5.62 (s, 2H, NH₂)
(2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone [7]CDCl₃7.93-7.95 (d, J = 8.12Hz, 1H), 7.76-7.84 (m, 3H), 7.52-7.56 (m, 3H), 7.42-7.46 (m, 3H), 7.32-7.36 (m, 1H), 6.95-6.98 (d, J = 8.00Hz, 1H), 5.36 (s, 2H, OCH₂)

Table 2: ¹³C NMR Spectral Data of Benzothiazole Analogs

CompoundSolventChemical Shift (δ, ppm)
This compound -Data not available in the provided search results.
6-(4-Methoxybenzoyl)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one [8]DMSO-d₆193.8, 170.4, 163.3, 140.2, 133.6, 132.4, 130.1, 128.9, 124.6, 122.3, 113.7, 110.5, 55.5, 54.6, 48.7, 48.1, 45.6, 43.9, 42.7, 21.2
6-Methylbenzo[d]thiazol-2(3H)-one [5]DMSO-d₆170.46, 134.48, 132.32, 127.60, 123.77, 123.12, 111.72, 21.12
3-Amino-1,3-benzothiazol-2(3H)-one [6]DMSO-d₆168.5 (C=O), 138.6 (Ar-C), 127.0 (Ar-C), 123.4 (Ar-C), 123.2 (Ar-C), 118.7 (Ar-C), 111.9 (Ar-C)
(2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone [7]CDCl₃194.49, 167.34, 154.55, 152.87, 137.40, 135.26, 134.77, 133.70, 132.66, 131.46, 130.10, 128.74, 126.39, 125.51, 123.24, 121.96, 114.84, 114.61, 68.72

Table 3: IR Spectral Data of Benzothiazole Analogs

CompoundMediumKey Absorption Bands (ν, cm⁻¹)
This compound -Data not available in the provided search results.
6-Methylbenzo[d]thiazol-2(3H)-one [5]KBr1655 (C=O)
3-Amino-1,3-benzothiazol-2(3H)-one [6]ATR3318-3191 (NH₂), 1624 (C=O)
(2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone [7]-3061 (ArC-H), 1654 (C=O), 1584 (C=N), 1523, 1475 (C=C), 662 (C-Br)

Table 4: UV-Vis Spectral Data of Benzothiazole Analogs

CompoundSolventλmax (nm)
2-Phenylbenzothiazole derivatives [9]VariousDependent on functional groups and solvent polarity.
Substituted Benzothiazoles [1]1,4-DioxaneCalculated λmax values are presented in the study.
Thienyl- and bithienyl-1,3-benzothiazoles [10]Ethanol340 - 416

Experimental Protocols

General Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes.[3]

Materials:

  • 2-aminothiophenol

  • Substituted aldehyde (e.g., 4-acetylbenzaldehyde for a 6-acetyl analog precursor)

  • Catalyst (e.g., Zn(OAc)₂·2H₂O)

  • Solvent (e.g., ethanol)

Procedure:

  • A mixture of the aldehyde (1 mmol), 2-aminothiophenol (1 mmol), and a catalytic amount of Zn(OAc)₂·2H₂O (5 mol%) is heated, for instance at 80°C.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the reaction mixture is cooled and the resulting solid is washed with water.[3]

  • The crude product is then purified by crystallization from a suitable solvent like ethanol or by column chromatography.[3]

General Procedure for Spectral Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3][6][7][11] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[3][6][7] Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight and fragmentation pattern of the compounds.[6][7]

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent (e.g., ethanol, methanol, or DMSO).[9][12] The concentration of the solution is typically in the micromolar range.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound analogs.

experimental_workflow start Starting Materials (2-Aminothiophenol, Substituted Aldehyde) synthesis Synthesis (Condensation Reaction) start->synthesis Catalyst workup Work-up & Purification (Crystallization/ Chromatography) synthesis->workup product Pure Benzothiazole Analog workup->product analysis Spectral Analysis product->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir IR analysis->ir ms Mass Spec. analysis->ms uvvis UV-Vis analysis->uvvis data Comparative Data Analysis nmr->data ir->data ms->data uvvis->data

Caption: General experimental workflow for the synthesis and spectral analysis of benzothiazole analogs.

Conclusion

The spectral data of benzothiazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. A systematic comparison of this data is invaluable for the structural elucidation of new analogs and for understanding their electronic and structural properties. The experimental protocols and workflow provided in this guide offer a foundational framework for researchers working on the synthesis and characterization of novel this compound analogs and other related benzothiazole compounds. Further research to obtain and compare a complete spectral dataset for a homologous series of this compound analogs would be highly beneficial for a more in-depth structure-property relationship analysis.

References

A Comparative Guide to the Cross-Reactivity Profile of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of 6-Acetyl-2(3H)-benzothiazolone and its potential for cross-reactivity in biological assays. Due to the limited direct experimental data on this specific compound, this guide provides a predictive overview based on the well-documented activities of structurally related benzothiazole derivatives. The objective is to equip researchers with the necessary context and methodologies to rigorously assess the selectivity of this compound.

Introduction to Benzothiazole Cross-Reactivity

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] This broad activity spectrum, however, suggests that benzothiazole derivatives can interact with multiple biological targets, leading to potential off-target effects or cross-reactivity.

A primary area of concern for cross-reactivity is with protein kinases. The planar benzothiazole ring system can mimic the adenine base of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases. This can lead to the inhibition of multiple signaling pathways. Therefore, a thorough cross-reactivity assessment is crucial in the development of any benzothiazole-based therapeutic agent to ensure its specificity and minimize unintended biological consequences.

Comparison with Structurally Related Benzothiazole Derivatives

To infer the potential biological activities and cross-reactivity of this compound, it is useful to compare it with other 6-substituted benzothiazole analogs. The nature of the substituent at the 6-position can significantly influence the compound's potency and selectivity. The following table summarizes the in vitro anticancer activities of various 6-substituted benzothiazole derivatives against several human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 6-Substituted Benzothiazole Analogs

Compound ID6-SubstituentCell LineBiological Activity (IC₅₀, µM)Reference
Analog 1 -H (unsubstituted)HeLa (Cervical Cancer)>10[2]
Analog 2 -NO₂HeLa (Cervical Cancer)1.1[2]
Analog 3 -NH₃⁺HeLa (Cervical Cancer)0.8[2]
Analog 4 -ClNot SpecifiedPotent anticancer activity noted[3]
Compound 7h -H (in a complex structure)HCT116 (Colon Cancer)6.553[4]
Compound 7h -H (in a complex structure)HeLa (Cervical Cancer)3.995[4]
Compound 4d -H (in a complex structure)AsPC-1 (Pancreatic Cancer)7.66[5]
Compound 4d -H (in a complex structure)BxPC-3 (Pancreatic Cancer)3.99[5]

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that the substituent at the 6-position plays a critical role in the biological activity of the benzothiazole core. For instance, the presence of a nitro or an ammonium group at this position can significantly increase the cytotoxic potency against HeLa cells compared to the unsubstituted analog.[2] This suggests that the acetyl group in this compound is likely to confer significant biological activity, which warrants a thorough investigation of its selectivity.

Potential for Cross-Reactivity with Protein Kinases

As previously mentioned, the benzothiazole scaffold is a known inhibitor of a multitude of protein kinases. This promiscuity is a key consideration for cross-reactivity studies. The diagram below illustrates a generic signaling pathway mediated by protein kinases, which can be susceptible to inhibition by benzothiazole derivatives at multiple points.

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Benzothiazole Inhibitor Inhibitor->Receptor Inhibitor->PI3K Inhibitor->Raf Inhibitor->MEK

Caption: Inhibition of a generic kinase signaling pathway by a benzothiazole derivative.

Experimental Protocols

To experimentally determine the cross-reactivity profile of this compound, a systematic approach involving a panel of assays is recommended. Below are detailed methodologies for key experiments.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a logical workflow for assessing the cross-reactivity of a test compound.

G Experimental Workflow for Cross-Reactivity Profiling start Test Compound (this compound) primary_assay Primary Target Assay (Determine on-target potency, IC₅₀) start->primary_assay kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases at a single concentration) primary_assay->kinase_panel cell_based Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) primary_assay->cell_based dose_response Dose-Response Assays for Hits (Determine IC₅₀ for off-target kinases) kinase_panel->dose_response Identify 'hits' selectivity Determine Selectivity Index (Off-target IC₅₀ / On-target IC₅₀) dose_response->selectivity selectivity->cell_based Inform interpretation of cellular effects

Caption: A workflow for assessing the cross-reactivity of a test compound.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a generalized method for measuring the inhibition of a specific protein kinase.

1. Materials:

  • Recombinant human protein kinase of interest.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution.

  • Substrate peptide or protein specific to the kinase.

  • This compound and other control compounds.

  • Luminescent kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the kinase detection reagent, which contains luciferase and luciferin, to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of the compound on the viability of cultured human cells.

1. Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7).

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well clear flat-bottom plates.

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, the extensive research on the broader benzothiazole class of compounds strongly suggests a high potential for off-target interactions, particularly with protein kinases. The acetyl group at the 6-position is likely to confer significant biological activity, making a thorough selectivity profiling essential. The experimental workflows and protocols provided in this guide offer a robust framework for researchers to systematically investigate the cross-reactivity of this compound, thereby enabling a comprehensive understanding of its biological effects and therapeutic potential.

References

Evaluating the Efficacy of 6-Acetyl-2(3H)-benzothiazolone-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anti-cancer properties. This guide provides a comparative evaluation of the efficacy of inhibitors based on the 6-Acetyl-2(3H)-benzothiazolone core structure. We will delve into their inhibitory activities against key oncogenic kinases, compare their performance with established alternatives, and provide detailed experimental methodologies to support further research and development.

Overview of this compound-Based Inhibitors

While this compound itself is primarily a chemical intermediate, its derivatives have emerged as promising inhibitors of critical signaling pathways implicated in cancer progression, notably the PI3K/Akt/mTOR and VEGFR-2 pathways. The acetyl group at the 6-position serves as a versatile handle for synthetic modifications, leading to a diverse range of compounds with varying potencies and selectivities.

Comparative Efficacy Against Key Kinase Targets

This section compares the in vitro efficacy of representative this compound-based inhibitors against their putative molecular targets, Phosphoinositide 3-kinase beta (PI3Kβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), alongside clinically relevant alternative inhibitors.

PI3Kβ Inhibition

Table 1: Comparison of PI3Kβ Inhibitor Efficacy

Inhibitor ClassCompoundPI3Kβ IC50 (nM)Target ClassDevelopment Stage
Benzothiazole Derivative Compound 11 (2-(4-morpholinyl)-6-(1-naphthyl)-benzothiazole) 15 PI3Kβ-selectivePreclinical
AlternativeGDC-0941 (Pictilisib)33Pan-PI3KClinical Trials[1]
AlternativeAZD81864PI3Kβ/δ inhibitorClinical Trials
AlternativeGSK26367714PI3Kβ-selectiveClinical Trials

Note: Data for Compound 11 is derived from a study on novel benzothiazole derivatives as selective PI3Kβ inhibitors. GDC-0941, AZD8186, and GSK2636771 are established PI3K inhibitors included for comparative purposes.

VEGFR-2 Inhibition

Table 2: Comparison of VEGFR-2 Inhibitor Efficacy

Inhibitor ClassCompoundVEGFR-2 IC50 (nM)Target ClassDevelopment Stage
Benzothiazole Derivative Hybrid 4a 91 Multi-kinasePreclinical
AlternativeSorafenib90Multi-kinaseApproved[2][3]
AlternativeSunitinib9Multi-kinaseApproved[2][3]
AlternativeLenvatinib4Multi-kinaseApproved[2][4]

Note: Data for Hybrid 4a is from a study on 2-aminobenzothiazole hybrids. Sorafenib, Sunitinib, and Lenvatinib are FDA-approved multi-kinase inhibitors targeting VEGFR-2, included for comparison.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors are provided below.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream mTORC2->Akt Inhibitor This compound -based Inhibitors Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis start 6-Acetyl-2(3H)- benzothiazolone reaction Chemical Modification start->reaction product Derivative Library reaction->product kinase_assay Kinase Inhibition Assay (PI3Kβ / VEGFR-2) product->kinase_assay cell_viability Cytotoxicity Assay (MTT) product->cell_viability cell_migration Cell Migration Assay (Wound Healing) product->cell_migration ic50 IC50 Determination kinase_assay->ic50 cell_viability->ic50 sar Structure-Activity Relationship (SAR) ic50->sar comparison Comparison with Alternatives sar->comparison

Caption: General Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

PI3Kβ Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kits for measuring kinase activity.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and thus a more potent inhibitor will result in a higher luminescent signal.

Materials:

  • Recombinant human PI3Kβ enzyme.

  • PI3K lipid substrate (e.g., PIP2).

  • 5x Kinase Assay Buffer.

  • ATP solution.

  • Test compounds (this compound derivatives and alternatives) dissolved in DMSO.

  • ADP-Glo™ or Kinase-Glo® MAX Assay Kit.

  • White 96-well assay plates.

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the PI3Kβ enzyme in 1x Kinase Assay Buffer.

  • Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the PI3K lipid substrate.

  • Assay Plate Setup:

    • Add the master mix to each well of a white 96-well plate.

    • Add the diluted test compounds to the appropriate wells.

    • For the positive control (100% activity), add 1x Kinase Assay Buffer with the same DMSO concentration as the test wells.

    • For the blank (no enzyme), add 1x Kinase Assay Buffer.

  • Kinase Reaction: Initiate the reaction by adding the diluted PI3Kβ enzyme to the test and positive control wells. Add 1x Kinase Assay Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 45 minutes.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other measurements. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is similar to the PI3Kβ assay and is adapted from commercially available kits.[5][6][7]

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is quantified by the reduction in substrate phosphorylation, measured via luminescence.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged).

  • 5x Kinase Buffer.

  • ATP solution.

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1)).

  • Test compounds dissolved in DMSO.

  • Kinase-Glo® MAX reagent.

  • White 96-well assay plates.

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Buffer and serial dilutions of the test compounds as described for the PI3Kβ assay.

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and the PTK substrate.

  • Plate Setup: Add the master mixture to each well. Add the diluted test compounds, positive control (DMSO vehicle), and blank (no enzyme) to the respective wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the effect of the inhibitors on cell viability.[8][9][10][11][12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cancer cell line of interest (e.g., A549, MCF-7).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear, flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of inhibitors on cell migration.[13][14][15]

Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time. Inhibitors of cell migration will slow down this process.

Materials:

  • Adherent cancer cell line.

  • Complete cell culture medium.

  • Serum-free medium.

  • Sterile p200 pipette tip or a specialized wound healing insert.

  • Microscope with a camera.

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 24-well plate and grow to form a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing the test compound at a non-toxic concentration (determined from the MTT assay). Include a vehicle control.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time and compare the migration rates between treated and control cells.

Conclusion

Derivatives of this compound represent a promising class of kinase inhibitors with demonstrated efficacy against PI3Kβ and VEGFR-2 in preclinical studies. The comparative data presented in this guide highlights their potential to rival or exceed the potency of some existing clinical candidates. The provided experimental protocols offer a robust framework for the continued investigation and optimization of these compounds. Further structure-activity relationship studies are warranted to enhance their selectivity and pharmacokinetic properties, paving the way for their potential development as novel anti-cancer therapeutics.

References

Benchmarking 6-Acetyl-2(3H)-benzothiazolone synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of benzothiazole scaffolds is a critical endeavor due to their prevalence in a wide range of biologically active compounds. This guide provides a head-to-head comparison of synthetic methods for 6-Acetyl-2(3H)-benzothiazolone, a key intermediate in the development of various pharmaceutical agents. We will objectively compare a conventional thermal method with a modern microwave-assisted approach, providing the necessary experimental data and protocols to inform your synthetic strategy.

Performance Comparison of Synthesis Methods

The choice of a synthetic route often involves a trade-off between reaction time, yield, and energy consumption. The following table summarizes the quantitative data for the conventional and microwave-assisted synthesis of a precursor, 1,3-benzothiazol-2(3H)-one, which can be subsequently acylated to form the target compound.

MetricConventional Heating MethodMicrowave-Assisted Method
Starting Materials 2-Aminothiophenol, Urea2-Aminothiophenol, Urea
Reaction Temperature 180°C140°C
Reaction Time 24 hours10 minutes
Yield 71%85%
Energy Source Oil BathMicrowave Irradiation

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Synthesis of 1,3-benzothiazol-2(3H)-one (Precursor)

Conventional Heating Method [1]

A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 180°C in an oil bath and stirred for 24 hours. The reaction mixture is then poured into crushed ice. The resulting solid precipitate is collected by suction filtration, washed with water, dried, and crystallized from water to yield the final product.

Microwave-Assisted Method [1][2]

A mixture of 2-aminothiophenol (0.1 mol) and urea (0.2 mol) is heated to 140°C and stirred for 10 minutes under microwave irradiation. The reaction mixture is subsequently poured into crushed ice. The precipitated solid is collected by suction filtration, washed with water, dried, and crystallized from water to afford the product. This method has been shown to be a rapid and efficient alternative to conventional heating, significantly shortening reaction times.[2]

Synthesis of this compound

The synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives can also be achieved under microwave irradiation, offering a more efficient route compared to traditional methods.[2] While the specific acetylation of the unsubstituted 1,3-benzothiazol-2(3H)-one at the 6-position is a subsequent step, the initial formation of the core ring structure is a critical benchmark.

Visualizing the Synthetic Workflow

To further clarify the process, the following diagrams illustrate the general experimental workflow for the synthesis of 2(3H)-benzothiazolone derivatives.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 2-Aminothiophenol + Urea Reaction Apply Energy Source (Conventional Heat or Microwave) Reactants->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Workup Pour into Crushed Ice Monitoring->Workup Filtration Suction Filtration Workup->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Solid Washing->Drying Crystallization Crystallize from Water Drying->Crystallization

Caption: General experimental workflow for the synthesis of 2(3H)-benzothiazolone.

Alternative Synthetic Approaches

While the direct comparison above focuses on the cyclization to form the core benzothiazolone ring, it is important to note that other methods exist for the synthesis of the broader benzothiazole family. These often involve the condensation of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, ketones, or carboxylic acids and their derivatives.[3][4][5] Additionally, intramolecular cyclization of thiobenzanilides (Jacobson Synthesis) or the reaction of 2-haloanilines with dithiocarbamates represent alternative strategies for constructing the benzothiazole scaffold.[6][7] These alternative routes can be considered for the synthesis of specifically substituted benzothiazoles and may offer advantages depending on the desired substitution pattern and available starting materials.

For instance, a metal-free or transition-metal-catalyzed reaction of 2-haloanilines with dithiocarbamates can produce 2-aminobenzothiazoles in high yields.[6] Another approach involves the reaction of 2-aminothiophenol with aldehydes, which can be catalyzed by a variety of systems, including ionic liquids, nanoparticles, and acid catalysts, to form 2-substituted benzothiazoles.[4] The selection of the most appropriate method will depend on a careful evaluation of factors such as substrate scope, reaction conditions, and overall efficiency.

References

A Comparative Guide to 6-Acetyl-2(3H)-benzothiazolone Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Acetyl-2(3H)-benzothiazolone derivatives, focusing on their performance in preclinical studies. We present a synthesis of experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, supported by detailed methodologies for key experiments and visual representations of relevant biological pathways.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies on this compound and related benzothiazole derivatives, offering a clear comparison of their biological activities.

Table 1: Anticancer Activity of this compound Chalcone Derivatives

Chalcone derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound IDSubstitution on Chalcone MoietyCell LineIC50 (µM)
3b 3-MethoxyBV-173 (Human B-cell precursor leukemia)9.7[1]
3c 4-MethoxyBV-17322.5[1]
3d 3,4-DimethoxyBV-17310.9[1]
3e 3,4,5-TrimethoxyBV-17394.3[1]
3g 3,4-MethylenedioxyBV-173148.3[1]
Table 2: Anticancer and Anti-Inflammatory Activity of 2-Substituted Benzothiazole Derivatives

While not 6-acetyl derivatives, these 2-substituted benzothiazoles provide insight into the broader potential of the benzothiazole scaffold. Their activity against hepatocellular carcinoma and their mechanism of action in inflammation are noteworthy.

CompoundCell LineIC50 at 24h (µM)IC50 at 48h (µM)
Compound A HepG2 (Hepatocellular Carcinoma)56.98[2][3]38.54[2][3]
Compound B HepG259.17[2][3]29.63[2][3]
Table 3: Antimicrobial Activity of Benzothiazole Derivatives

Various benzothiazole derivatives have been screened for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound TypeMicroorganismMIC (µg/mL)
Mannich bases of 6-benzoyl-2(3H)-benzothiazolone (Compounds 3a, 3b, 3h, 3i)Mycobacterium tuberculosis H37RV64[4]
Mannich base of 6-benzoyl-2(3H)-benzothiazolone (Compound 3d)Pseudomonas aeruginosa (clinical isolate)256[4]
Mannich base of 6-benzoyl-2(3H)-benzothiazolone (Compound 3e)Klebsiella pneumoniae256[4]
Benzothiazole arylidine derivatives (Compounds 5a-e)Bacteria4-20 (µmol L⁻¹)[5]
Pyrrolo[2,1-b][1][6]benzothiazole derivatives (Compounds 9a-e)Bacteria-[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Synthesis of this compound

The parent compound, this compound, can be synthesized via the Friedel-Crafts acylation of 2(3H)-benzothiazolone.

Procedure:

  • To a solution of 2(3H)-benzothiazolone (0.04 mol) in a suitable solvent, add acetyl chloride (0.06 mmol).

  • The reaction mixture is then treated with a Lewis acid catalyst, such as aluminum chloride.

  • The mixture is stirred at room temperature for a specified time to allow the reaction to proceed.

  • Upon completion, the reaction mixture is poured onto ice, and concentrated hydrochloric acid is added.

  • The crude product is collected by filtration, air-dried, and can be further purified by crystallization from a solvent like ethanol.[1]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 x 10⁴ cells per well) and allowed to attach overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[7]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Procedure:

  • Animal Acclimatization: Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least a week before the experiment.[8]

  • Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to different groups of rats, typically orally or intraperitoneally.[8][9]

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a subsiding dose of carrageenan (e.g., 1% solution) is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seeding Seed Cancer Cells in 96-well plates attachment Allow cells to attach overnight seeding->attachment treatment Treat cells with Benzothiazolone Derivatives attachment->treatment incubation Incubate for 24/48 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals with DMSO formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance ic50 Calculate IC50 values absorbance->ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) NFkB NF-κB Activation LPS->NFkB Activates COX2 COX-2 Expression NFkB->COX2 Induces iNOS iNOS Expression NFkB->iNOS Induces Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Benzothiazolone Benzothiazolone Derivatives Benzothiazolone->NFkB Inhibits

Caption: Anti-inflammatory signaling pathway inhibited by benzothiazolone derivatives.

References

The Ascendancy of Bioisosteres: A Comparative Guide to Alternative Scaffolds for 6-Acetyl-2(3H)-benzothiazolone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. The 6-acetyl-2(3H)-benzothiazolone scaffold has served as a valuable starting point in the design of various biologically active molecules. However, the exploration of alternative molecular frameworks through bioisosteric replacement and scaffold hopping presents a strategic avenue to overcome potential liabilities and unlock new pharmacological potential. This guide provides an objective comparison of key alternative scaffolds to this compound, supported by experimental data and detailed methodologies.

The benzothiazolone core, while a privileged structure in medicinal chemistry, can be systematically modified to enhance physicochemical properties, modulate biological activity, and generate novel intellectual property. This guide focuses on two primary bioisosteric replacements for the benzothiazole ring system: benzoxazoles and benzimidazoles. These scaffolds, by replacing the sulfur atom with oxygen or nitrogen, respectively, offer nuanced alterations in electronics, lipophilicity, and hydrogen bonding capacity, which can profoundly impact their interaction with biological targets.

Comparative Biological Activity of Core Scaffolds

ScaffoldDerivative ExampleBiological ActivityKey FindingsReference
This compound This compoundAnticonvulsant, Potential Kinase InhibitorThe parent scaffold for comparison. The 6-acetyl group provides a key interaction point and a handle for further derivatization.[1]
6-Acetyl-2(3H)-benzoxazolone 6-acetyl-2(3H)-benzoxazoloneAnticonvulsant, Anti-inflammatory, AnalgesicA direct bioisostere, the synthesis of which has been reported.[2] Derivatives have shown significant anti-inflammatory and analgesic properties.[3][1][4]
6-Acetyl-2(3H)-benzimidazolone (Hypothetical)Potential Kinase Inhibitor, AntifungalBenzimidazole derivatives are known to possess a wide range of biological activities, including antifungal and kinase inhibitory effects.[5][5]

Key Signaling Pathways Targeted

Benzothiazole derivatives and their bioisosteres have been shown to modulate several critical signaling pathways implicated in a range of diseases, from cancer to bacterial infections.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several studies have demonstrated that benzothiazole derivatives can act as potent inhibitors of this pathway, inducing apoptosis in cancer cells.[8][9][10] The mechanism often involves the downregulation of key proteins such as PI3K and AKT.[9][10]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazolone Benzothiazolone Scaffold Benzothiazolone->PI3K inhibits Benzothiazolone->AKT inhibits

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzothiazolone scaffolds.

Gac/Rsm Signaling Pathway in Pseudomonas aeruginosa

The Gac/Rsm (Global regulator of antibiotic and cyanide/regulator of secondary metabolism) two-component system is a crucial signaling pathway in Pseudomonas aeruginosa that controls the expression of virulence factors and biofilm formation.[3][11] Benzothiazole derivatives have been identified as potent inhibitors of this pathway, acting as antibacterial synergists and attenuating the pathogenicity of this opportunistic pathogen.[12]

Gac_Rsm_Pathway GacS GacS (Sensor Kinase) GacA GacA (Response Regulator) GacS->GacA phosphorylates rsmYZ rsmY / rsmZ (sRNAs) GacA->rsmYZ activates transcription RsmA RsmA (RNA-binding protein) rsmYZ->RsmA sequesters Virulence Virulence Factor Expression RsmA->Virulence represses translation Benzothiazolone Benzothiazolone Scaffold Benzothiazolone->GacS inhibits

Figure 2: Inhibition of the Gac/Rsm signaling pathway in P. aeruginosa by benzothiazolone scaffolds.

Experimental Protocols

Synthesis of 6-Acetyl-2(3H)-benzoxazolone

A common method for the synthesis of 6-acetyl-2(3H)-benzoxazolone involves the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[3]

Materials:

  • 2(3H)-benzoxazolone

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dimethylformamide (DMF)

  • Appropriate solvents for reaction and workup (e.g., dichloromethane, water)

Procedure:

  • A complex of aluminum chloride and dimethylformamide is prepared in a suitable solvent.

  • 2(3H)-benzoxazolone is added to the reaction mixture.

  • Acetyl chloride is added dropwise at a controlled temperature.

  • The reaction is stirred at room temperature or heated as required, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 6-acetyl-2(3H)-benzoxazolone.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5 to 100 µM) and a vehicle control (DMSO).[8]

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: Remove the medium and add 200 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

Conclusion

The exploration of bioisosteric scaffolds such as benzoxazolones and benzimidazoles offers a promising strategy for the development of novel therapeutic agents that build upon the foundation of the this compound core. By understanding the nuanced effects of heteroatom substitution on biological activity and leveraging detailed experimental protocols, researchers can rationally design and synthesize next-generation compounds with improved pharmacological profiles. The continued investigation into the modulation of key signaling pathways like PI3K/AKT/mTOR and Gac/Rsm by these scaffolds will undoubtedly pave the way for new and effective treatments for a multitude of diseases.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Acetyl-2(3H)-benzothiazolone, a compound frequently used in pharmaceutical research.

Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified with specific risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Classification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3

Precautionary Measures:

A safety data sheet (SDS) for this compound from Fisher Scientific outlines several key precautionary statements that must be followed.[1]

  • Prevention:

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

  • Response:

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.

    • Store locked up.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The primary recommendation is to dispose of the chemical waste through an approved waste disposal plant.[1]

Experimental Workflow for Disposal:

cluster_prep Preparation Phase cluster_collection Waste Collection cluster_disposal Disposal Phase A Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Segregate Waste: Keep this compound waste separate from other chemical waste. A->B Ensure Safety C Use a Designated, Labeled, and Leak-Proof Waste Container. D Record Waste Details: - Chemical Name - Quantity - Date C->D Maintain Records E Store the sealed waste container in a designated, secure area. F Arrange for Pickup by a Licensed Chemical Waste Disposal Service. E->F Schedule Disposal G Complete all necessary waste transfer documentation. F->G Ensure Compliance

Disposal Workflow for this compound

Detailed Methodologies:

  • Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Proper segregation prevents potentially hazardous chemical reactions.

  • Waste Container:

    • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard symbols.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, avoiding spills and the creation of dust.

    • Keep the container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Contacting a Licensed Waste Disposal Service:

    • Your institution's EHS department will have a contract with a licensed chemical waste disposal company.

    • Follow your institution's procedures for requesting a chemical waste pickup. This typically involves submitting an online or paper form detailing the chemical name, quantity, and location.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and disposed of.

    • Complete any waste manifest or transfer forms provided by the waste disposal service. This documentation is a legal requirement and crucial for regulatory compliance.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for 6-Acetyl-2(3H)-benzothiazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Acetyl-2(3H)-benzothiazolone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3, targeting the respiratory system[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields (or goggles) and a face shield if there is a potential for splashing.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and consider a disposable gown.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1] If dust or aerosols may be generated, respiratory protection is required.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood, is operational.[1]

    • Verify that an eyewash station and safety shower are accessible.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not breathe dust or vapors.[1]

    • Wash hands thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1]

    • Keep containers tightly closed.[1]

    • Protect from moisture.[1]

    • Store locked up.[1]

Disposal Plan

Contaminated materials and the chemical itself must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container should be clearly marked as "Hazardous Waste" with the full chemical name: this compound.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Spill Management:

    • In case of a spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

    • Place the absorbed material into a suitable container for hazardous waste disposal.

  • Final Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Tightly Seal Container handle2->handle3 disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-2(3H)-benzothiazolone
Reactant of Route 2
Reactant of Route 2
6-Acetyl-2(3H)-benzothiazolone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。